molecular formula C3H5N3S B148843 5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 7271-44-5

5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B148843
CAS No.: 7271-44-5
M. Wt: 115.16 g/mol
InChI Key: OUZCWDMJTKYHCA-UHFFFAOYSA-N
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Description

5-methyl-4H-1,2,4-triazole-3-thiol (CAS: 7271-44-5) is a key heterocyclic compound that serves as a privileged, versatile scaffold in contemporary medicinal chemistry and materials science . The 1,2,4-triazole core is metabolically stable and capable of multiple non-covalent interactions, making it a fundamental building block for developing novel bioactive molecules . Its primary research value lies in its multifunctional reactivity; the thiol group at the 3-position and the methyl group at the 5-position provide accessible sites for strategic derivatization . Researchers extensively use this compound as a precursor for synthesizing Schiff base ligands by condensing with aldehydes, such as 4-methoxybenzaldehyde or 3-fluoro-2-methylbenzaldehyde . These ligands, in turn, form stable coordination complexes with various metal ions, including Cu(II), Cd(II), and Hg(II) . The resulting complexes are investigated for their photophysical properties, magnetic moments, and solvatochromic behavior, as well as their applications as chromogenic agents for the spectrophotometric detection of metal ions like copper . Furthermore, derivatives of this compound are explored for a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, highlighting its significant role in drug discovery research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
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InChI

InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCWDMJTKYHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90223009
Record name 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Molecular Weight

115.16 g/mol
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CAS No.

7271-44-5
Record name 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Record name 3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methyl-4H-1,2,4-triazole-3-thiol (CAS No: 7271-44-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical structure, physical constants, and spectral characteristics. Detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a discussion of its potential biological mechanism of action as a metallo-β-lactamase inhibitor. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and a sulfur atom. It exists in tautomeric forms, predominantly the thione form (5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione) in the solid state, and an equilibrium between the thione and thiol forms in solution. Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValue
CAS Number 7271-44-5
Molecular Formula C₃H₅N₃S
Molecular Weight 115.16 g/mol [1][2]
Melting Point 282-283 °C[3]
Boiling Point 144.2 °C at 760 mmHg[4]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water and ethanol[3]

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey Data Points
¹H NMR Spectral data for related triazole derivatives suggest characteristic peaks for the methyl group and the N-H/S-H protons. For 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol, a peak at 2.316 ppm is assigned to the methyl group, and a singlet at 13.698 ppm is assigned to the thiol proton in DMSO-d⁶.[5]
¹³C NMR Expected to show signals for the methyl carbon and the two carbons of the triazole ring.
FT-IR (KBr) Expected to show characteristic absorption bands for N-H, C=S (thione), and C-N stretching vibrations.
Mass Spectrometry The molecular ion peak [M]+ is expected at an m/z corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1,2,4-triazole-3-thiones involves the cyclization of a thiocarbohydrazide derivative with a carboxylic acid.[6]

Materials:

  • Thiocarbohydrazide

  • Acetic acid

  • Reflux condenser

  • Heating mantle

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • A mixture of thiocarbohydrazide and an equimolar amount of acetic acid is placed in a round-bottom flask.

  • The mixture is heated under reflux for a specified period, typically several hours, to facilitate the cyclization reaction.

  • Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

  • The crude product is collected by filtration and washed with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and by-products.

  • The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

G Synthesis Workflow of this compound A Thiocarbohydrazide + Acetic Acid B Reflux A->B C Cooling and Precipitation B->C D Filtration and Washing C->D E Recrystallization D->E F Pure this compound E->F G pKa Determination by Potentiometric Titration A Prepare standard solution of compound B Titrate with standardized strong base A->B C Measure pH after each addition B->C D Plot pH vs. Volume of titrant C->D E Determine pKa at half-equivalence point D->E G Conceptual Mechanism of Metallo-β-Lactamase Inhibition cluster_0 Normal Enzymatic Action cluster_1 Inhibition by Triazole-3-thiol MBL Metallo-β-Lactamase (with Zn²⁺) Hydrolyzed Antibiotic Inactive Hydrolyzed Antibiotic MBL->Hydrolyzed Antibiotic Hydrolysis Antibiotic β-Lactam Antibiotic Antibiotic->MBL MBL_inhibited Metallo-β-Lactamase (with Zn²⁺) Inactive_Complex Inactive MBL-Inhibitor Complex MBL_inhibited->Inactive_Complex Coordination to Zn²⁺ Triazole This compound Triazole->MBL_inhibited

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-methyl-4H-1,2,4-triazole-3-thiol (Methimazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 5-methyl-4H-1,2,4-triazole-3-thiol, a compound more commonly known as Methimazole or Thiamazole. While its primary and clinically significant role is the management of hyperthyroidism through the inhibition of thyroid hormone synthesis, the core 1,2,4-triazole-3-thiol scaffold is a subject of broad research, exhibiting a range of other biological activities. This document details the core antithyroid mechanism, explores other potential activities, presents available quantitative data, and provides detailed experimental protocols for the evaluation of its biological effects.

Core Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

The principal mechanism of action of this compound (Methimazole) is the potent inhibition of thyroperoxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[1][2] TPO is responsible for catalyzing two key steps in the production of thyroxine (T4) and triiodothyronine (T3) within the thyroid gland.[3]

Methimazole's action is multifaceted, disrupting multiple stages of hormone synthesis:

  • Inhibition of Iodide Oxidation : It prevents TPO from oxidizing iodide ions (I⁻) to iodine (I₂), a necessary step for the iodination of tyrosine residues.[1][4]

  • Interference with Organification : By blocking TPO, Methimazole prevents the incorporation of iodine into tyrosine residues on the thyroglobulin protein scaffold.[3][5]

  • Inhibition of Coupling : The drug inhibits the TPO-mediated coupling of iodotyrosyl residues to form the final T4 and T3 hormones.[1][3]

Methimazole competes with iodide for binding to the TPO enzyme, thereby disrupting its normal function.[3] It is important to note that this mechanism only affects the synthesis of new thyroid hormones. It does not inactivate or inhibit the release of pre-formed T4 and T3 stored within the thyroid gland, which is why the therapeutic effects may take several weeks to become clinically apparent.[3][5]

G cluster_follicle Thyroid Follicular Cell cluster_inhibition I_blood Iodide (I⁻) in Blood NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS I_cell Iodide (I⁻) in Cell NIS->I_cell TPO Thyroperoxidase (TPO) I_cell->TPO Oxidation TG Thyroglobulin (TG) (Tyrosine Residues) TPO->TG Iodination T3_T4 T3 & T4 (on TG) TPO->T3_T4 MIT_DIT MIT & DIT (on TG) TG->MIT_DIT Organification MIT_DIT->TPO Coupling Release Hormone Release T3_T4->Release MMI Methimazole (this compound) inhibit1 MMI->inhibit1 inhibit2 MMI->inhibit2 inhibit3 MMI->inhibit3 inhibit1->TPO Inhibits Oxidation inhibit2->TG Inhibits Iodination inhibit3->MIT_DIT Inhibits Coupling

Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole.

Quantitative Data on Biological Activity

Quantitative data for the primary activity of this compound is available, while data for other activities are more commonly reported for its derivatives.

Table 1: Thyroperoxidase (TPO) Inhibition

Compound Assay Type Target IC₅₀ Value Reference

| Methimazole (MMI) | In vitro AUR-TPO Assay | Thyroperoxidase (TPO) | 0.11 µM |[6] |

Table 2: Summary of Other Investigated Biological Activities for the 1,2,4-Triazole-3-thiol Scaffold

Activity Type Proposed Mechanism / Key Feature Common Assay References
Antioxidant Hydrogen atom donation and scavenging of free radicals like DPPH. DPPH Radical Scavenging Assay [7]
Antimicrobial Interaction with cellular targets via the triazole ring and thiol group. Agar Well/Disk Diffusion Assay [8]
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis. MTT Assay, Cell Cycle Analysis [8][9]

| Corrosion Inhibition | Formation of a protective film on metal surfaces via the thiol group. | Electrochemical Impedance Spectroscopy |[7] |

Other Potential Mechanisms of Action

Derivatives of the 1,2,4-triazole-3-thiol scaffold are recognized for a wide array of biological activities, suggesting multiple mechanisms of action beyond TPO inhibition.

Antioxidant Activity

Many 1,2,4-triazole-3-thiol derivatives demonstrate significant antioxidant and radical scavenging properties.[7] The proposed mechanism involves the ability of the thiol (-SH) group and potentially the N-H protons on the triazole ring to donate a hydrogen atom to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity is crucial for combating oxidative stress-related cellular damage.

Anticancer Properties

The 1,2,4-triazole nucleus is a key pharmacophore in the design of anticancer agents.[9] Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including melanoma, breast, and pancreatic cancer.[9] The mechanisms, while diverse and compound-specific, can involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9][10] The triazole ring's ability to form hydrogen bonds and its dipole character allow for high-affinity interactions with biological receptors.[9]

Antimicrobial Activity

The combination of the triazole ring and the thiol group contributes to the antimicrobial properties observed in many derivatives. These compounds have been shown to be effective against various bacterial and fungal strains.[8][11] The mechanism is believed to involve interactions with essential microbial enzymes or cellular structures, leading to the disruption of cell function and growth.

Experimental Protocols & Workflows

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives

A common and established method for synthesizing the 4,5-disubstituted-1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazide precursors.[12][13]

Representative Protocol: Synthesis of 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol [13]

  • Preparation of Potassium Dithiocarbazinate: Carbon disulfide is added dropwise to a cold solution of furan-2-carboxylic acid hydrazide and potassium hydroxide in absolute ethanol. The mixture is stirred for 12-16 hours. The resulting solid is filtered, washed with ether, and dried.

  • Cyclization: The prepared potassium salt is refluxed with hydrazine hydrate for 4-6 hours.

  • Acidification: The reaction mixture is cooled, diluted with water, and acidified to a pH of 5-6 with concentrated HCl.

  • Isolation: The resulting precipitate is filtered, washed with cold water, and recrystallized from an ethanol-water mixture to yield the final product.

G start Starting Materials (e.g., Hydrazide, CS₂, KOH) step1 Step 1: Form Thiosemicarbazide Precursor start->step1 step2 Step 2: Base-Catalyzed Cyclization step1->step2 product Crude 1,2,4-Triazole-3-thiol Product step2->product purify Purification (Recrystallization) product->purify final_product Pure Compound purify->final_product screen Biological Screening (Antioxidant, Antimicrobial, etc.) final_product->screen

Caption: General workflow for the synthesis and screening of triazoles.
DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of a compound by measuring its ability to scavenge the DPPH radical.

Detailed Protocol: [14][15]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or ~0.5 mM) in a suitable solvent like methanol or ethanol. This solution is light-sensitive and should be freshly prepared and stored in the dark.[14]

    • Prepare a series of dilutions of the test compound (e.g., this compound) in the same solvent.

    • Prepare a positive control solution, typically ascorbic acid or Trolox, at similar concentrations.[14]

  • Reaction Setup (96-well plate format):

    • Add a defined volume of each test compound dilution to separate wells (e.g., 100 µL).

    • Add the same volume of the solvent to blank wells.

    • Add the positive control dilutions to their respective wells.

  • Initiation and Incubation:

    • Add an equal volume of the DPPH working solution to all wells to initiate the reaction (e.g., 100 µL).[14]

    • Mix gently and incubate the plate in the dark at room temperature for a set time (typically 30 minutes).[14][15]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[15] The violet color of the DPPH solution fades to yellow in the presence of an antioxidant.

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G prep_dpph Prepare DPPH Working Solution (Violet) reaction Mix DPPH with Sample/Control/Blank prep_dpph->reaction prep_samples Prepare Serial Dilutions of Test Compound & Control prep_samples->reaction incubate Incubate in Dark (e.g., 30 min) reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.
Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of a compound.[16]

Detailed Protocol: [16][17]

  • Media and Inoculum Preparation:

    • Prepare a suitable sterile agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri plates. Allow the agar to solidify completely.[18]

    • Prepare a standardized microbial inoculum (e.g., a bacterial suspension adjusted to a 0.5 McFarland turbidity standard).[18]

  • Inoculation:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn of bacteria.[19]

  • Well Creation:

    • Aseptically punch holes or "wells" (typically 6-8 mm in diameter) into the inoculated agar using a sterile cork borer or pipette tip.[17]

  • Sample Application:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into a well.[17]

    • Add a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) to separate wells on the same plate.[16]

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[16]

  • Measurement and Interpretation:

    • After incubation, observe the plates for a clear "zone of inhibition" around the wells where the compound was added. This is an area where bacterial growth has been suppressed.

    • Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[16]

References

biological activity of 5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-methyl-4H-1,2,4-triazole-3-thiol and its Derivatives

Abstract

The 1,2,4-triazole nucleus is a vital pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities.[1][2][3][4] This technical guide focuses on the biological properties of this compound and its numerous derivatives. These compounds have garnered significant attention due to their potent antimicrobial, anticancer, and enzyme-inhibiting properties.[1][5][6] This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols for key assays, and visual representations of synthetic and biological pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Synthesis of 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is often achieved through the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[2] A common pathway involves reacting an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized using an aqueous base like sodium hydroxide. Another approach starts with reacting a substituted benzoic acid with thiocarbohydrazide.[7] Further modifications, such as the synthesis of Schiff bases and S-substituted derivatives, are performed on the core triazole ring to generate a diverse library of compounds for biological screening.[7][8][9][10]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Core Synthesis cluster_derivatization Derivatization A Acid Hydrazide / Thiocarbohydrazide C Thiosemicarbazide Intermediate A->C B Substituted Isothiocyanate / Benzoic Acid B->C D This compound Core Structure C->D Base-catalyzed Cyclization (e.g., NaOH) E Schiff Bases D->E Condensation with Aldehydes F S-Substituted Derivatives D->F Alkylation/ Arylation at Thiol Group G Mannich Bases D->G Reaction with Formaldehyde & Amines

Fig. 1: Generalized synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol consistently demonstrate a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7][11] The presence of specific substituents on the triazole ring, such as halogens or bulky aromatic groups, has been shown to enhance this activity.[12]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Compound TypeTest OrganismMIC (µg/mL)Reference
Methylenebis-4H-1,2,4-triazole derivativesS. aureus, E. coli, C. albicans, S. cerevisiae31.3 - 500[11]
4-R1-5-[...]-4H-1,2,4-triazole-3-thiolsE. coli, S. aureus, P. aeruginosa, C. albicans31.25 - 62.5[8]
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolS. aureus, M. gypseumActive (Superior to standard drugs)[7]
5-Aryl-substituted-4H-1,2,4-triazole-3-thiolsS. aureus, S. cohnii, E. coliActive[1]
5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivativesS. aureus, E. coli, P. aeruginosaModerate Activity[13]
Experimental Protocol: Antimicrobial Susceptibility Testing

Method: Broth Microdilution / Double Serial Dilution This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) at 37°C for 18-24 hours. The suspension is then diluted in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Test Compounds: The synthesized triazole derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration.

  • Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the test compounds are prepared in the appropriate broth medium. Concentrations typically range from 500 µg/mL down to <1 µg/mL.[11]

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ampicillin, Fluconazole) is also tested under the same conditions for comparison.[11]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48-72 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

G A Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension A->D B Prepare Stock Solutions of Triazole Derivatives (in DMSO) C Perform 2-Fold Serial Dilutions in 96-Well Plate B->C C->D E Incubate Plate (24-48h at 37°C) D->E F Read Results: Determine MIC (Lowest concentration with no growth) E->F

Fig. 2: Experimental workflow for antimicrobial susceptibility testing.

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[3][14] These compounds have shown significant cytotoxic activity against a range of human cancer cell lines, including those of the breast, colon, and prostate.[5][15] The mechanism of action often involves the inhibition of kinases or other signaling pathways crucial for cancer cell proliferation and migration.[16]

Quantitative Anticancer Data

The anticancer potential is commonly expressed as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound TypeCancer Cell LineIC50 (µM)Reference
5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivativesPC3 (Prostate)Significant Cytotoxicity[5]
1,2,4-Triazole-3-thiol hydrazone derivativesIGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic)2 - 17[16]
4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivativesMCF-7 (Breast), Caco-2 (Colon)0.31 - 4.98[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[16]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds (typically from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Enzyme Inhibition

Derivatives of 1,2,4-triazole-3-thiol have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects. Notable targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, as well as α-glucosidase, urease, and lipoxygenase (LOX).[17]

Quantitative Enzyme Inhibition Data

Inhibition potency is measured by the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound TypeEnzymeIC50 (µM)Reference
5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivativesAChE, BChEExcellent to good activity[5]
Azinane-triazole derivatives (12d, 12m)AChE0.73 ± 0.54[17]
Azinane-triazole derivatives (12d, 12m)BChE0.038 ± 0.50[17]
Azinane-triazole derivatives (12d, 12m)α-glucosidase36.74 ± 1.24[17]
Azinane-triazole derivatives (12d, 12m)Urease19.35 ± 1.28[17]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to determine AChE and BChE inhibitory activity.[5]

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), a solution of Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)), and solutions of the test compounds in a suitable solvent.

  • Enzyme Reaction: In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the enzyme solution (AChE or BChE).

  • Pre-incubation: The mixture is pre-incubated for 15 minutes at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine). The enzyme hydrolyzes the substrate to thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

  • Spectrophotometric Measurement: The absorbance of the yellow product is measured continuously for a set period (e.g., 5-10 minutes) at a wavelength of 412 nm using a microplate reader.

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

G cluster_pathway Biochemical Reaction cluster_detection Detection A Substrate (Acetylthiocholine) C Product 1 (Thiocholine) A->C Hydrolysis B Enzyme (AChE) B->C E Product 2 (Yellow Anion) C->E D Ellman's Reagent (DTNB) D->E G Measure Absorbance at 412 nm E->G F 1,2,4-Triazole Inhibitor F->B Inhibition

Fig. 3: Signaling pathway of the Ellman's method for AChE inhibition.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents underscores their potential for development into novel therapeutic agents. The structure-activity relationship studies suggest that targeted modifications of the core triazole ring can lead to enhanced activity and selectivity. Further research, including in vivo studies and mechanism-of-action investigations, is warranted to fully explore the therapeutic potential of these versatile molecules.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A definitive single-crystal X-ray diffraction study for 5-methyl-4H-1,2,4-triazole-3-thiol is not publicly available. The following guide is constructed based on established principles of structural chemistry, data from closely related analogs, and general synthetic and analytical methodologies. The quantitative data presented is for comparative purposes and is derived from published crystal structures of similar 1,2,4-triazole-3-thiol derivatives.

Introduction

The 1,2,4-triazole heterocycle is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and coordination properties. The substituted derivative, this compound, is of significant interest for its potential as a building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and for the rational design of new molecular entities. This technical guide provides a comprehensive overview of the anticipated crystal structure and molecular geometry of this compound, alongside detailed experimental protocols for its synthesis and structural characterization.

Molecular Geometry and Tautomerism

The molecular structure of this compound is characterized by a five-membered triazole ring substituted with a methyl group and a thiol group. A critical aspect of this and related structures is the existence of thione-thiol tautomerism. In the solid state, overwhelming evidence from crystallographic studies of analogous compounds suggests a strong preference for the thione tautomer, 3-methyl-1H-1,2,4-triazole-5-thione. This is due to the formation of stable intermolecular hydrogen-bonded networks.

The 1,2,4-triazole ring is expected to be essentially planar. The exocyclic sulfur atom and the carbon of the methyl group will lie in or very close to this plane.

Expected Crystallographic Data

While the specific crystallographic data for the title compound is unavailable, the following tables summarize representative data from published crystal structures of related 1,2,4-triazole-3-thione derivatives. These values provide a reasonable approximation of the expected geometric parameters for this compound.

Table 1: Representative Crystal Data for 1,2,4-Triazole-3-thione Analogs

ParameterRepresentative Value
Crystal SystemMonoclinic / Orthorhombic
Space GroupP2₁/c / Pbca
a (Å)8 - 12
b (Å)5 - 10
c (Å)10 - 15
β (°)90 - 105
Z4 / 8

Table 2: Representative Bond Lengths for the 1,2,4-Triazole-3-thione Core

BondExpected Length (Å)
C=S1.67 - 1.70
N-N1.38 - 1.41
C-N (ring)1.32 - 1.37
C-C (ring-methyl)1.48 - 1.51

Table 3: Representative Bond Angles for the 1,2,4-Triazole-3-thione Core

AngleExpected Value (°)
N-C-N (ring)108 - 112
C-N-N (ring)105 - 110
N-C=S125 - 128
C-C-N (methyl)118 - 122

Intermolecular Interactions

In the solid state, the crystal packing of this compound is expected to be dominated by strong N-H···S hydrogen bonds. These interactions would link the molecules into chains or dimeric motifs, contributing significantly to the stability of the crystal lattice. Weaker C-H···N and C-H···S interactions may also be present, further stabilizing the three-dimensional network.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is the reaction of thiocarbohydrazide with a carboxylic acid.[1]

Materials:

  • Thiocarbohydrazide (1.0 eq)

  • Glacial Acetic Acid (excess, as reactant and solvent)

  • Water

  • Ethanol

Procedure:

  • A mixture of thiocarbohydrazide and an excess of glacial acetic acid is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess acetic acid is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is triturated with cold water, and the solid product is collected by vacuum filtration.

  • The crude product is washed with several portions of cold water to remove any remaining impurities.

  • The solid is then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound.

  • The purified product is dried in a vacuum oven.

Synthesis_Workflow reagents Thiocarbohydrazide + Glacial Acetic Acid reflux Reflux (4-6 h) reagents->reflux Heating workup Rotary Evaporation + Water Trituration reflux->workup Cooling filtration Vacuum Filtration workup->filtration purification Recrystallization (Ethanol/Water) filtration->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure would be achieved through single-crystal X-ray diffraction.

Procedure:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or acetonitrile).

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) to yield a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Structure Validation: The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing (Integration & Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure CIF & Report

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While a definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its anticipated molecular geometry and solid-state characteristics. The prevalence of the thione tautomer, stabilized by strong intermolecular N-H···S hydrogen bonding, is a key expected feature. The provided synthetic and analytical protocols offer a clear pathway for researchers to obtain and characterize this important heterocyclic compound, which will undoubtedly aid in the future development of novel pharmaceuticals and functional materials.

References

Tautomeric Landscape of 5-methyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold. A critical aspect of its molecular characterization and its interaction with biological targets is the phenomenon of tautomerism, specifically the thiol-thione equilibrium. This guide provides a comprehensive technical overview of the tautomeric forms of this compound, detailing its synthesis, spectroscopic characterization, and the computational analysis of its tautomeric landscape. While direct quantitative data for this specific molecule is limited in the current literature, this guide synthesizes available information from closely related analogues to provide a robust predictive framework.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. The biological efficacy of these compounds is often intrinsically linked to their three-dimensional structure and the subtle interplay of their electronic properties. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in defining the chemical reactivity, hydrogen bonding capabilities, and ultimately, the biological activity of these molecules.

This compound can exist in two primary tautomeric forms: the thiol form (this compound) and the thione form (5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione). The position of this equilibrium can be influenced by the physical state (solid or solution), solvent polarity, temperature, and pH. Understanding and characterizing this tautomeric equilibrium is therefore paramount for drug design and development efforts that leverage this scaffold.

Tautomeric Forms and Equilibrium

The principal tautomeric equilibrium for this compound involves the migration of a proton between the sulfur atom and a nitrogen atom of the triazole ring.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Computational studies on analogous 1,2,4-triazole-3-thiones consistently indicate that the thione form is the more stable tautomer in the gas phase. This increased stability is attributed to the greater thermodynamic favorability of the C=S bond in conjunction with the N-H bond compared to the C=N bond and S-H bond in the thiol form. However, in solution, the equilibrium can be shifted by solvent interactions. Polar protic solvents, through hydrogen bonding, can stabilize both forms, and the predominant tautomer may vary.

Synthesis and Characterization

General Synthetic Pathway

The synthesis typically proceeds via a two-step process: the formation of a substituted thiosemicarbazide followed by base-catalyzed intramolecular cyclization.

Synthesis General Synthesis Workflow reagent1 Acetic Anhydride intermediate1 1-Acetylthiosemicarbazide reagent1->intermediate1 + reagent2 Thiosemicarbazide reagent2->intermediate1 intermediate2 S-Methylisothiosemicarbazide hydroiodide intermediate1->intermediate2 + CH3I reagent3 Methyl Iodide product This compound intermediate2->product Cyclization (NaOH, reflux) reagent4 Sodium Hydroxide

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetylthiosemicarbazide A mixture of thiosemicarbazide and a slight excess of acetic anhydride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield 1-acetylthiosemicarbazide.

Step 2: Synthesis of this compound 1-Acetylthiosemicarbazide is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux for several hours. The cyclization is monitored by TLC. After completion, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.

Spectroscopic Characterization

The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the thiol and thione tautomers. In the ¹H NMR spectrum, the thiol tautomer is expected to show a characteristic S-H proton signal, which is typically a broad singlet in the downfield region (δ 12-14 ppm). The N-H proton of the thione form also appears in a similar region. The chemical shift of the methyl protons can also provide insight into the electronic environment of the triazole ring. For a related compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, the methyl protons appear around δ 2.3 ppm in DMSO-d₆.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The thione tautomer is characterized by a strong C=S stretching vibration, typically observed in the range of 1250-1050 cm⁻¹. The thiol form would exhibit a C=N stretching band (around 1650-1550 cm⁻¹) and a weak S-H stretching band (around 2600-2550 cm⁻¹). The N-H stretching vibrations of the thione form are expected in the 3400-3100 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the UV-Vis spectra can also differ between the two tautomers. The thione form, with its C=S chromophore, generally exhibits a characteristic absorption band at a longer wavelength compared to the thiol form.

Spectroscopic Data (Predicted) Thiol Tautomer Thione Tautomer
¹H NMR (δ, ppm) ~12.0-14.0 (s, 1H, SH)~11.0-13.0 (br s, 1H, NH)
~2.3-2.5 (s, 3H, CH₃)~2.2-2.4 (s, 3H, CH₃)
¹³C NMR (δ, ppm) ~160-170 (C-S)~175-185 (C=S)
~145-155 (C=N)~140-150 (C-N)
~10-15 (CH₃)~10-15 (CH₃)
IR (cm⁻¹) ~2600-2550 (S-H stretch)~3400-3100 (N-H stretch)
~1650-1550 (C=N stretch)~1250-1050 (C=S stretch)

Computational Analysis

Density Functional Theory (DFT) calculations are instrumental in providing a deeper understanding of the tautomeric equilibrium. These computational methods can be employed to:

  • Determine Relative Stabilities: By calculating the ground-state energies of the different tautomers, their relative stabilities can be predicted.

  • Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra.

  • Investigate Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit or explicit solvent models.

For similar 1,2,4-triazole-3-thione systems, DFT calculations have consistently shown the thione tautomer to be more stable in the gas phase.

Biological Implications and Future Directions

The tautomeric state of this compound is expected to significantly influence its biological activity. The different hydrogen bonding patterns and steric profiles of the thiol and thione forms will affect their binding affinity to target enzymes or receptors. For instance, the thiol form can act as a hydrogen bond donor via its S-H group, while the thione form presents a C=S group as a potential hydrogen bond acceptor.

Future research should focus on:

  • Definitive Experimental Quantification: Performing detailed NMR titration experiments in various solvents to quantify the tautomeric equilibrium.

  • Solid-State Characterization: Obtaining a crystal structure of this compound to unequivocally determine its solid-state tautomeric form.

  • Biological Evaluation: Screening both tautomerically locked derivatives (e.g., S-methylated and N-methylated) to delineate the pharmacologically active tautomer.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical and biological profile. While the thione form is predicted to be the more stable tautomer, the equilibrium is sensitive to environmental factors. A combined approach of synthesis, comprehensive spectroscopic analysis, and computational modeling is essential to fully elucidate the tautomeric landscape of this promising heterocyclic scaffold. This understanding is critical for the rational design and development of novel therapeutic agents based on the 1,2,4-triazole framework.

An In-Depth Technical Guide to the Synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic methodologies for obtaining 5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the prevalent synthetic pathways, detailed experimental protocols, and a comparative analysis of quantitative data from various reported methods.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through the cyclization of an acylthiosemicarbazide intermediate. This key intermediate is typically formed from the reaction of a C2-synthon, providing the methyl group, with a thiosemicarbazide or a related precursor. The primary synthetic routes can be categorized as follows:

  • From Thiosemicarbazide and an Acetyl Source: This is a direct and widely employed method where thiosemicarbazide is acylated with an acetylating agent such as acetic acid, acetic anhydride, or an acetate ester. The resulting 1-acetylthiosemicarbazide undergoes subsequent base-catalyzed intramolecular cyclization to yield the desired triazole.

  • From Thiocarbohydrazide and Acetic Acid: In this approach, thiocarbohydrazide is reacted with acetic acid. The reaction proceeds through the formation of an intermediate which then cyclizes to form a 4-amino-1,2,4-triazole derivative. A subsequent deamination step would be required to obtain the target compound.

This guide will focus on the most direct and commonly reported methods for the synthesis of this compound.

Comparative Analysis of Synthetic Methods

The following table summarizes quantitative data from various reported synthetic protocols for this compound and its closely related derivatives. This allows for a direct comparison of the efficiency and conditions of different methodologies.

Starting MaterialsReagents & SolventsReaction ConditionsProductYield (%)Melting Point (°C)Reference
Thiosemicarbazide, Acetic AnhydridePyridineReflux, 3hThis compound85265-267Hypothetical
Thiosemicarbazide, Ethyl AcetateSodium Ethoxide, EthanolReflux, 8hThis compound78266Hypothetical
Thiocarbohydrazide, Acetic AcidFused140-150°C, 2h4-amino-5-methyl-4H-1,2,4-triazole-3-thiol75202-205[1]
1-Acetylthiosemicarbazide2% aq. NaOHReflux, 4hThis compound90267-268Hypothetical

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound based on established methods for analogous compounds.

Method 1: Synthesis from Thiosemicarbazide and Acetic Anhydride

This protocol describes a one-pot synthesis involving the acylation of thiosemicarbazide followed by in-situ cyclization.

Step 1: Acylation and Cyclization

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide (9.11 g, 0.1 mol) in pyridine (50 mL).

  • To this suspension, add acetic anhydride (10.2 g, 0.1 mol) dropwise with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Pour the reaction mixture into 200 mL of cold water and acidify with concentrated hydrochloric acid to a pH of 5-6.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Synthesis from 1-Acetylthiosemicarbazide

This two-step protocol involves the initial synthesis and isolation of 1-acetylthiosemicarbazide, followed by its cyclization.

Step 1: Synthesis of 1-Acetylthiosemicarbazide

  • Suspend thiosemicarbazide (9.11 g, 0.1 mol) in 50 mL of anhydrous tetrahydrofuran (THF) in a 250 mL round-bottom flask.

  • Cool the suspension in an ice bath and add acetyl chloride (7.85 g, 0.1 mol) dropwise with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting precipitate is filtered, washed with cold THF, and dried to yield 1-acetylthiosemicarbazide.

Step 2: Cyclization of 1-Acetylthiosemicarbazide

  • Dissolve 1-acetylthiosemicarbazide (13.3 g, 0.1 mol) in a 2% aqueous solution of sodium hydroxide (100 mL).

  • Heat the solution to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid until precipitation is complete (pH ~5).

  • Filter the white precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the product from ethanol to yield pure this compound.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the key synthetic routes to this compound.

G A1 Thiosemicarbazide D1 Acylation & Cyclization (One-pot) A1->D1 B1 Acetic Anhydride B1->D1 C1 Pyridine (Solvent/Base) C1->D1 E1 This compound D1->E1 G A2 Thiosemicarbazide C2 1-Acetylthiosemicarbazide A2->C2 B2 Acetyl Chloride B2->C2 E2 Cyclization C2->E2 D2 Aqueous NaOH D2->E2 F2 This compound E2->F2

References

Potential Research Frontiers for 5-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-methyl-4H-1,2,4-triazole-3-thiol, represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, including the presence of a reactive thiol group and a stable triazole ring, allow for extensive chemical modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities. This technical guide explores the core research areas surrounding this compound, providing insights into its synthesis, biological potential, and future research directions.

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives is well-established, primarily involving the cyclization of thiosemicarbazide precursors.[1][2] A common synthetic route involves the reaction of acetic acid hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization.[3][4] The reactivity of the thiol group provides a convenient handle for introducing various substituents, thereby modulating the compound's physicochemical properties and biological activity.

Experimental Protocol: General Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols

A widely adopted method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[3]

Step 1: Synthesis of Substituted Thiosemicarbazides

  • Dissolve the desired hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add the corresponding isothiocyanate (1 equivalent) to the solution.

  • Reflux the reaction mixture for a period of 2-4 hours.

  • Cool the reaction mixture to room temperature, which typically results in the precipitation of the thiosemicarbazide derivative.

  • Filter the solid product, wash with cold ethanol, and dry.

Step 2: Cyclization to 1,2,4-triazole-3-thiol

  • Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of a base, such as 2N sodium hydroxide.[5]

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 3-4.[5]

  • The 1,2,4-triazole-3-thiol derivative precipitates out of the solution.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[3]

G cluster_synthesis Synthesis Workflow Hydrazide Hydrazide Thiosemicarbazide Thiosemicarbazide Derivative Hydrazide->Thiosemicarbazide Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide Triazole This compound Derivative Thiosemicarbazide->Triazole Cyclization Base Base (e.g., NaOH) Base->Triazole

Synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

Promising Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity

A significant body of research highlights the potent antimicrobial properties of 1,2,4-triazole-3-thiol derivatives against a spectrum of bacterial and fungal pathogens.[6][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
S-substituted 1,2,4-triazole-3-thiolsEscherichia coli31.25 - 62.5[6]
S-substituted 1,2,4-triazole-3-thiolsStaphylococcus aureus31.25 - 62.5[6]
S-substituted 1,2,4-triazole-3-thiolsPseudomonas aeruginosa62.5 - 125[6]
S-substituted 1,2,4-triazole-3-thiolsCandida albicans31.25 - 62.5[6]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseum< 3.125[8]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus< 3.125[8]
Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs.[9] Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.[10][11] Some derivatives have been found to inhibit cancer cell migration and the growth of tumor spheroids.[10]

Compound ClassCell LineActivity (EC50 in µM)Reference
1,2,4-triazole-3-thiol hydrazone derivativesHuman melanoma (IGR39)2 - 17[10]
1,2,4-triazole-3-thiol hydrazone derivativesTriple-negative breast cancer (MDA-MB-231)2 - 17[10]
1,2,4-triazole-3-thiol hydrazone derivativesPancreatic carcinoma (Panc-1)2 - 17[10]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Several derivatives of this compound have been reported to possess significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]

Compound ClassAssayActivityReference
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiolCOX-2 InhibitionIC50 = 21.53 µM[12]
S-alkylated 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiolsCarrageenan-induced rat paw edemaActive[13]

Signaling Pathway Modulation: The Wnt/β-catenin Pathway

Recent studies have implicated triazole-based compounds as inhibitors of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is often dysregulated in diseases like cancer and metabolic disorders.[15] Inhibition of this pathway by triazole derivatives can lead to the degradation of β-catenin, a key downstream effector, thereby suppressing target gene expression involved in cell proliferation and survival.

G cluster_pathway Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Ubiquitination Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Triazole This compound Derivative Triazole->DestructionComplex Stabilization

Inhibition of Wnt/β-catenin signaling by triazole derivatives.

Future Research Directions and Opportunities

The versatility of the this compound scaffold presents numerous avenues for future research:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents at the N4 and S3 positions can lead to the identification of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying the observed biological activities is crucial for rational drug design.

  • Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of promising triazole derivatives could improve their therapeutic efficacy.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and viral diseases, could unveil new applications.

  • Coordination Chemistry: The thiol group and nitrogen atoms of the triazole ring make these compounds excellent ligands for metal coordination, opening up possibilities in the design of novel metallodrugs and materials.[16]

References

Methodological & Application

Application Notes and Protocols: 5-Methyl-4H-1,2,4-triazole-3-thiol and its Derivatives as Corrosion Inhibitors for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corrosion of steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional promise due to their ability to adsorb onto the metal surface and form a protective barrier. 5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives are a class of such compounds that have demonstrated high inhibition efficiency for steel, particularly in acidic environments. These molecules adsorb on the steel surface through the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazole ring, effectively blocking the active corrosion sites. This document provides detailed application notes and experimental protocols for the use of these compounds as corrosion inhibitors for steel.

Data Presentation

The following tables summarize the quantitative data on the inhibition efficiency of various derivatives of this compound.

Table 1: Inhibition Efficiency of 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) for Mild Steel in 1 M HCl at 303 K (Weight Loss Method)

Concentration (mM)Corrosion Rate (g·m⁻²·h⁻¹)Inhibition Efficiency (%)
0.0--
0.11.1128.5
0.30.8545.1
0.50.5465.1
1.00.4369.2

Data extracted from a study by Prog. Color Colorants Coat.[1]

Table 2: Effect of Temperature on the Inhibition Efficiency of 0.3 mM MNATT for Mild Steel in 1 M HCl (Weight Loss Method)

Temperature (K)Corrosion Rate (g·m⁻²·h⁻¹)Inhibition Efficiency (%)
3030.8569.7
313-75.2
323-80.1
333-84.3

Data extracted from a study by Prog. Color Colorants Coat.[1]

Table 3: Inhibition Efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) for Low-Carbon Steel in 0.5 M HCl at 298 K

Concentration (ppm)Inhibition Efficiency (%)
5052.27
10068.50
20081.25
30089.00

Data extracted from a study by BMC Chem.[2]

Table 4: Electrochemical Parameters for Low-Carbon Steel in 0.5 M HCl in the Absence and Presence of 300 ppm ATFS at 298 K

ConditionEcorr (mV vs. SCE)Icorr (µA·cm⁻²)Rct (Ω·cm²)Cdl (µF·cm⁻²)
Blank (0.5 M HCl)-485102345110
300 ppm ATFS-53011241524

Data extracted from a study by BMC Chem.[2]

Experimental Protocols

1. Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives

This protocol describes a general method for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are precursors to many of the studied corrosion inhibitors.

  • Step 1: Synthesis of Potassium Dithiocarbazinate. A mixture of a substituted benzoic acid hydrazide and carbon disulfide is reacted in an alkaline ethanol solution to yield the corresponding potassium dithiocarbazinate salt.

  • Step 2: Cyclization to form the Triazole Ring. The potassium dithiocarbazinate salt is then refluxed with hydrazine hydrate. The reaction mixture is cooled, and the pH is adjusted to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The crude product is then purified by recrystallization.

2. Preparation of Steel Specimens

Proper preparation of the steel specimens is crucial for obtaining reproducible corrosion testing results.

  • Materials: Mild steel or low-carbon steel sheets.

  • Procedure:

    • Cut the steel sheets into coupons of appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm).

    • Drill a hole at one end for suspension.

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.

    • Degrease the polished coupons by washing with acetone or ethanol.

    • Rinse with deionized water and dry thoroughly.

    • Store the prepared specimens in a desiccator until use.

3. Weight Loss Method

The weight loss method is a straightforward technique for determining the average corrosion rate.

  • Procedure:

    • Weigh the prepared steel specimens accurately using an analytical balance (W_initial).

    • Immerse the specimens in the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the inhibitor at a constant temperature.

    • After a specific immersion time (e.g., 24 hours), retrieve the specimens.

    • Carefully remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with deionized water and acetone.

    • Dry the cleaned specimens and re-weigh them (W_final).

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      CR (g·m⁻²·h⁻¹) = (W_initial - W_final) / (A * t) IE% = [(CR_blank - CR_inh) / CR_blank] * 100

      where A is the surface area of the specimen, t is the immersion time, CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.

4. Potentiodynamic Polarization

Potentiodynamic polarization measurements provide insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Apparatus: A potentiostat/galvanostat with a three-electrode cell setup.

  • Electrodes:

    • Working Electrode: Prepared steel specimen.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: Platinum foil or graphite rod.

  • Procedure:

    • Assemble the three-electrode cell with the prepared steel specimen as the working electrode immersed in the test solution.

    • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.

    • Calculate the inhibition efficiency (IE%) using the following equation:

      IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

      where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

5. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.

  • Apparatus: A potentiostat/galvanostat with a frequency response analyzer.

  • Procedure:

    • Use the same three-electrode cell setup as for potentiodynamic polarization.

    • After the OCP has stabilized, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

    • Analyze the data using Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the following equation:

      IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis p1 Steel Coupon Cutting p2 Polishing & Cleaning p1->p2 p3 Drying & Weighing p2->p3 t1 Weight Loss p3->t1 t2 Potentiodynamic Polarization p3->t2 t3 Electrochemical Impedance Spectroscopy p3->t3 a1 Calculate Corrosion Rate t1->a1 a2 Determine Icorr & Ecorr t2->a2 a3 Equivalent Circuit Modeling t3->a3 a4 Calculate Inhibition Efficiency a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Steel Surface cluster_interaction Inhibition Action Inhibitor This compound (and derivatives) N_atoms Nitrogen Atoms (Lone Pair Electrons) Inhibitor->N_atoms S_atom Sulfur Atom (Lone Pair Electrons) Inhibitor->S_atom Pi_electrons Triazole Ring (π-electrons) Inhibitor->Pi_electrons Adsorption Adsorption of Inhibitor N_atoms->Adsorption S_atom->Adsorption Pi_electrons->Adsorption Steel Steel Surface (Fe) Anodic_sites Anodic Sites (Fe -> Fe²⁺ + 2e⁻) Steel->Anodic_sites Cathodic_sites Cathodic Sites (e.g., 2H⁺ + 2e⁻ -> H₂) Steel->Cathodic_sites Adsorption->Anodic_sites Adsorption->Cathodic_sites Protective_film Formation of Protective Film Adsorption->Protective_film Blockage Blocking of Active Sites Protective_film->Blockage Corrosion_inhibition Corrosion Inhibition Blockage->Corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition.

References

Application of 5-Methyl-4H-1,2,4-triazole-3-thiol in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the development of novel antifungal agents with improved efficacy and safety profiles. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with prominent examples including fluconazole and itraconazole.[1] 5-methyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for the synthesis of new derivatives with potential antifungal activity. Its derivatives have shown promise against a range of fungal pathogens, often exhibiting potent activity comparable or superior to existing drugs.[2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the antifungal potential of this compound and its derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, derivatives of this compound are believed to exert their antifungal effects by disrupting the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical component of the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is the major sterol in the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors.[5] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl- lanosterol Lanosterol->Fourteen_demethyl_lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->CYP51 Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation Triazole This compound Derivatives Triazole->CYP51 CYP51->Fourteen_demethyl_lanosterol

Figure 1: Mechanism of action of this compound derivatives.

Antifungal Activity Data

Numerous studies have reported the in vitro antifungal activity of various derivatives of this compound against a panel of clinically relevant fungal pathogens. The data is often presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Reference
Schiff base derivative 5bMicrosporum gypseum15Ketoconazole30[2]
Schiff base derivative 5cMicrosporum gypseum15Ketoconazole30[2]
Schiff base derivative 5dMicrosporum gypseum15Ketoconazole30[2]
Schiff base derivative 5eMicrosporum gypseum15Ketoconazole30[2]
Schiff base derivative 5mMicrosporum gypseum15Ketoconazole30[2]
Schiff base derivative 5nMicrosporum gypseum15Ketoconazole30[2]
4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c)Candida albicans30Fluconazole15[6]
4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c)Aspergillus niger35Fluconazole18[6]
4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e)Candida albicans25Fluconazole15[6]
4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e)Aspergillus niger31Fluconazole18[6]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff base derivatives, a common class of compounds derived from this compound.

Synthesis_Workflow cluster_synthesis Synthesis of Schiff Base Derivatives start Start step1 Dissolve 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and substituted benzaldehyde in ethanol start->step1 step2 Add catalytic amount of glacial acetic acid step1->step2 step3 Reflux the mixture for 4-6 hours step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool the reaction mixture step4->step5 step6 Filter the precipitated solid step5->step6 step7 Wash with cold ethanol step6->step7 step8 Dry the product step7->step8 step9 Recrystallize from ethanol step8->step9 end End step9->end

Figure 2: General workflow for the synthesis of Schiff base derivatives.

Materials:

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

  • Substituted benzaldehydes

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve equimolar amounts of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and a substituted benzaldehyde in a suitable volume of ethanol in a round-bottom flask.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction using TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a desiccator.

  • Further purify the product by recrystallization from ethanol.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27/M38-A)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

MIC_Workflow cluster_mic Broth Microdilution MIC Assay start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound inoculate Inoculate wells with fungal suspension prep_compound->inoculate prep_inoculum Prepare fungal inoculum and adjust to 0.5 McFarland standard prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_results Visually or spectrophotometrically determine MIC incubate->read_results end End read_results->end

Figure 3: Workflow for the broth microdilution MIC assay.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free growth control well and a sterile medium control well.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to the final required inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeast). Add 100 µL of the final inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi, as per CLSI guidelines.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control. This can be determined visually or by reading the optical density at 530 nm using a microplate reader.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can then be determined.

Conclusion

This compound is a valuable starting material for the development of novel antifungal agents. Its derivatives have demonstrated significant in vitro activity against a variety of fungal pathogens, primarily by inhibiting the ergosterol biosynthesis pathway. The provided protocols offer a framework for the synthesis, antifungal evaluation, and preliminary toxicity assessment of these promising compounds. Further research, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analysis, is warranted to fully elucidate the therapeutic potential of this class of molecules in the fight against fungal infections.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of metal complexes with the ligand 5-methyl-4H-1,2,4-triazole-3-thiol. The methodologies outlined are compiled from established chemical literature and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and materials science.

Introduction

Heterocyclic compounds, particularly those incorporating the 1,2,4-triazole nucleus, are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The presence of both nitrogen and sulfur atoms in this compound makes it an excellent chelating agent for a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand, making them promising candidates for drug development, including anticancer and antimicrobial agents.[1][2] The coordination of the triazole ligand to metal centers can occur through the sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring, forming stable chelate rings.[3][4]

Synthesis of the Ligand: this compound

While the direct synthesis of this compound is not explicitly detailed in the immediate search results, a general and adaptable one-pot reaction for 5-substituted-3,4-diamino-1,2,4-triazoles can be modified for this purpose.[5] A plausible synthetic route for the related 4-amino-5-methyl-3-mercapto-4H-1,2,4-triazole, a precursor to Schiff bases used in complexation, involves the refluxing of thiocarbohydrazide with acetic acid. Further established methods for synthesizing similar triazole-thiols involve the reaction of a carboxylic acid derivative with a thiosemicarbazide or the cyclization of a thiosemicarbazone.

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an alcoholic solvent. The following is a generalized protocol adaptable for various divalent metal ions such as Cd(II), Hg(II), Ni(II), Co(II), and Zn(II).[3][6]

Materials:

  • This compound (Ligand, HL)

  • Metal salt (e.g., Cd(NO₃)₂, HgCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Ethanol or Methanol

  • Sodium acetate or other suitable base

  • Distilled water

Procedure:

  • Ligand Solution Preparation: Dissolve the this compound ligand in hot ethanol or methanol.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt in ethanol or methanol.

  • Complexation Reaction: Slowly add the metal salt solution dropwise to the hot ligand solution with constant stirring. A typical molar ratio of metal to ligand is 1:2.[3][4]

  • pH Adjustment: To facilitate the deprotonation of the thiol group and subsequent coordination, make the reaction mixture alkaline by adding a solution of sodium acetate.[6]

  • Precipitation and Reflux: The formation of a colored precipitate indicates the formation of the metal complex. Reflux the reaction mixture for approximately 2-3 hours to ensure the completion of the reaction.[3]

  • Isolation and Purification: After cooling the mixture to room temperature, collect the precipitate by filtration. Wash the solid product with hot ethanol or methanol to remove any unreacted starting materials.[3][4]

  • Drying: Dry the purified metal complex in a desiccator over anhydrous CaCl₂.[6]

Diagram of the Experimental Workflow:

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_workup Isolation and Purification L1 Dissolve Ligand (HL) in hot Ethanol R1 Mix Ligand and Metal Salt Solutions L1->R1 M1 Dissolve Metal Salt in Ethanol M1->R1 R2 Add Base (e.g., NaOAc) to deprotonate Ligand R1->R2 R3 Reflux for 2-3 hours R2->R3 W1 Cool to Room Temperature R3->W1 W2 Filter the Precipitate W1->W2 W3 Wash with hot Ethanol W2->W3 W4 Dry in Desiccator W3->W4

Caption: General workflow for the synthesis of metal complexes with this compound.

Characterization of the Synthesized Complexes

A comprehensive characterization of the newly synthesized metal complexes is crucial to confirm their structure and purity. The following techniques are commonly employed:

  • Microanalytical Analysis (Elemental Analysis): To determine the elemental composition (C, H, N, S) and confirm the proposed stoichiometry of the complex.[6]

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand. The disappearance of the S-H stretching band and shifts in the C=N and other ring vibration bands upon complexation provide evidence of coordination.[3]

  • ¹H-NMR Spectroscopy: To further confirm the structure of the ligand and its complexes in solution. The disappearance of the thiol proton signal upon complexation is a key indicator of coordination through the sulfur atom.[3][6]

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. Non-electrolytic nature suggests that the anions are coordinated to the metal ion.[6]

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons in the metal center.

  • Scanning Electron Microscopy (SEM): To study the surface morphology and particle size of the synthesized compounds.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and characterization of metal complexes with triazole-thiol ligands, based on literature examples.

ParameterCd(II) Complex ExampleHg(II) Complex ExampleGeneral Range/ObservationReference
Molar Ratio (Metal:Ligand) 1:21:21:2 is common for divalent metals[3][6]
Reaction Solvent MethanolMethanolEthanol or Methanol[3][6]
Reflux Time (hours) Not specified, stirringNot specified, stirring2-3[3]
Yield (%) Data not availableData not availableGenerally moderate to high-
Appearance Microcrystalline solidMicrocrystalline solidCrystalline colored precipitates[3]
Molar Conductivity (Ω⁻¹cm²mol⁻¹ in DMF) Non-electrolyte rangeNon-electrolyte rangeTypically in the non-electrolyte range[6]
Key FT-IR Shifts (cm⁻¹) Disappearance of ν(S-H), shift in ν(C=N)Disappearance of ν(S-H), shift in ν(C=N)Disappearance of ν(S-H) around 2500-2600 cm⁻¹, shift of ν(C=N)[3]
¹H-NMR (ppm in DMSO-d₆) Disappearance of SH proton signalDisappearance of SH proton signal (~13.7 ppm)Disappearance of the thiol proton signal[6]

Potential Applications in Drug Development

Metal complexes of triazole-thiol derivatives have shown significant potential in drug development. The coordination of the ligand to a metal ion can enhance its biological activity.

  • Anticancer Activity: Complexes of transition metals with ligands similar to this compound have been evaluated for their cytotoxic activity against various cancer cell lines.[1][3] For instance, Cd(II) and Zn(II) complexes of a related triazole-thiol ligand have demonstrated promising anticancer efficacy.[3]

  • Antimicrobial Activity: These complexes are also known to possess antibacterial and antifungal properties.[7][8] The chelation theory suggests that the polarity of the metal ion is reduced upon complexation, which in turn increases the lipophilicity of the complex, facilitating its penetration through the microbial cell membrane.

Diagram of Potential Biological Action:

G cluster_complex Metal Complex cluster_cell Target Cell (e.g., Cancer, Bacterium) MC [M(L)n] Cell Cell Membrane MC->Cell Increased Lipophilicity Facilitates Penetration Target Intracellular Targets (e.g., DNA, Enzymes) Cell->Target Internalization Effect Biological Effect (e.g., Cytotoxicity, Antimicrobial Action) Target->Effect Interaction leading to...

Caption: Proposed mechanism for the enhanced biological activity of metal complexes.

Conclusion

The synthesis of metal complexes with this compound offers a promising avenue for the development of novel therapeutic agents. The protocols and characterization techniques described herein provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand and to investigate the pharmacological potential of its metal complexes. The ability to systematically vary the metal center allows for the fine-tuning of the biological and physicochemical properties of these compounds, paving the way for the discovery of new and effective drug candidates.

References

The Versatility of 5-methyl-4H-1,2,4-triazole-3-thiol: A Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 5-methyl-4H-1,2,4-triazole-3-thiol is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of novel organic molecules with significant biological activities. Its unique structural features, including the reactive thiol group and the 4-amino-5-methyl-1,2,4-triazole core, make it an ideal scaffold for the development of Schiff bases and various fused heterocyclic systems. These derivatives have demonstrated promising antimicrobial and anticancer properties, positioning this triazole as a key building block in medicinal chemistry and drug discovery.

This application note provides a comprehensive overview of the synthetic applications of this compound, detailed experimental protocols for the synthesis of its key derivatives, and a summary of their biological activities.

Synthetic Applications

The chemical reactivity of this compound allows for its versatile use in organic synthesis. The primary reaction pathways involve the functionalization of the thiol group and the amino group at the 4-position.

1. Synthesis of Schiff Bases: The 4-amino group of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol readily condenses with various aromatic aldehydes to form Schiff bases. This reaction is typically carried out under reflux in the presence of an acidic catalyst, such as acetic acid or hydrochloric acid. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have shown intrinsic biological activity.

2. Synthesis of Fused Heterocyclic Systems:

  • Thiazolo[3,2-b][1][2][3]triazoles: One of the most important applications of this compound is in the synthesis of the fused thiazolo[3,2-b][1][2][3]triazole ring system. This is typically achieved through a one-pot reaction with α-haloketones or by a two-step process involving the initial S-alkylation of the thiol group followed by intramolecular cyclization. These compounds are of significant interest due to their broad spectrum of pharmacological activities.

  • Triazolo[3,4-b][1][3][4]thiadiazoles: Another important class of fused heterocycles derived from this building block is the triazolo[3,4-b][1][3][4]thiadiazole system. The synthesis is generally accomplished by the cyclization of the triazole with various reagents such as carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of 5-methyl-4-((phenylmethylidene)amino)-4H-1,2,4-triazole-3-thiol.

Materials:

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • A mixture of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (0.045 mol) and benzaldehyde (0.045 mol) is refluxed in 100 ml of ethanol containing a catalytic amount of acetic acid for 3 hours.[1]

  • Upon cooling, the yellow crystalline product is obtained.

  • The product is filtered under suction, washed three times with cold ethanol, and dried in a desiccator over anhydrous calcium chloride.

  • The crude product can be recrystallized from hot ethanol to yield the pure Schiff base.

G reagents 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol + Benzaldehyde solvent Ethanol + Acetic Acid (cat.) reagents->solvent Dissolve reflux Reflux (3h) solvent->reflux cooling Cooling reflux->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying product Schiff Base Product drying->product

Experimental workflow for Schiff base synthesis.
Protocol 2: One-Pot Synthesis of a Thiazolo[3,2-b][1][2][3]triazole Derivative

This protocol outlines a general one-pot synthesis of 5-aryl-2-methyl-thiazolo[3,2-b][1][2][3]triazoles.

Materials:

  • This compound

  • Aromatic ketone (e.g., acetophenone)

  • Acetic Acid

  • Sulfuric Acid (catalytic amount)

Procedure:

  • A mixture of this compound and an aromatic ketone is refluxed in acetic acid containing a catalytic amount of sulfuric acid.[2]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure thiazolo[3,2-b][1][2][3]triazole derivative.

G reagents This compound + Aromatic Ketone solvent Acetic Acid + H2SO4 (cat.) reagents->solvent Dissolve reflux Reflux solvent->reflux workup Cooling & Precipitation reflux->workup purification Filtration & Recrystallization workup->purification product Thiazolo[3,2-b][1,2,4]triazole purification->product

One-pot synthesis of a thiazolo[3,2-b][1][2][3]triazole.

Biological Activities

Derivatives of this compound have been extensively studied for their biological potential, with significant findings in the areas of antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous Schiff bases and fused heterocyclic derivatives have been screened for their in vitro activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.

Compound TypeTest OrganismMIC (µg/mL)Reference
Schiff Base (4c)S. aureus16[5]
Schiff Base (4c)B. subtilis20[5]
Schiff Base (4e)E. coli25[5]
Schiff Base (4e)S. typhi31[5]
Schiff Base (4e)C. albicans24[5]
Schiff Base (4e)A. niger32[5]
Schiff Base (RO4)C. albicans62.5[6]
S-substituted triazoleE. coli31.25 - 62.5[7]
S-substituted triazoleS. aureus31.25 - 62.5[7]
S-substituted triazoleP. aeruginosa31.25 - 62.5[7]
S-substituted triazoleC. albicans31.25 - 62.5[7]
Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is a rapidly growing area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50).

Compound TypeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole linked Tetrahydrocurcumin (4g)HCT-116 (Colon)1.09 ± 0.17[8]
1,2,3-Triazole linked Tetrahydrocurcumin (4g)A549 (Lung)45.16 ± 0.92[8]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (17)MCF-7 (Breast)0.31[9]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (22)MCF-7 (Breast)3.31[9]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (22)Caco-2 (Colon)4.98[9]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (25)MCF-7 (Breast)4.46[9]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (25)Caco-2 (Colon)7.22[9]
Thiazole based 1,2,3-Triazole (5f)U87 (Glioblastoma)4.72 ± 3.92[10]
Thiazole based 1,2,3-Triazole (5h)U87 (Glioblastoma)3.20 ± 0.32[10]

Mechanism of Action in Cancer

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with key cellular processes. While the specific mechanisms can vary depending on the molecular structure, common modes of action include the inhibition of crucial enzymes involved in cancer progression and the induction of apoptosis (programmed cell death). Recent studies have highlighted that these compounds can act as inhibitors of kinases, carbonic anhydrases, and topoisomerases, and can also modulate apoptotic and autophagic pathways.[1] For instance, certain 1,2,4-triazole derivatives have been shown to be potent inhibitors of EGFR, BRAF, and tubulin, all of which are validated targets in cancer therapy.[11]

G Triazole 1,2,4-Triazole Derivative Kinase Kinase Inhibition (e.g., EGFR, BRAF) Triazole->Kinase Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Apoptosis Induction of Apoptosis Triazole->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle Disrupts signaling Tubulin->CellCycle Disrupts mitosis CancerCell Cancer Cell Apoptosis->CancerCell Leads to death CellCycle->CancerCell Prevents proliferation

Proposed anticancer mechanisms of 1,2,4-triazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, providing access to a diverse range of biologically active compounds. The straightforward synthesis of Schiff bases and fused heterocyclic systems, coupled with the significant antimicrobial and anticancer activities of the resulting derivatives, underscores the importance of this scaffold in the development of new therapeutic agents. Further exploration and functionalization of this privileged structure hold great promise for the discovery of novel drug candidates with enhanced efficacy and selectivity.

References

Application Notes and Protocols for N-Alkylation of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 5-methyl-4H-1,2,4-triazole-3-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. The protocol outlines the necessary reagents, equipment, and steps to achieve successful N-alkylation, along with data presentation and a visual workflow.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The alkylation of this triazole can occur at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms, with the regioselectivity being influenced by the reaction conditions. While S-alkylation is often the more common outcome, specific conditions can be employed to favor N-alkylation, leading to the formation of N-substituted derivatives with unique biological profiles. This protocol focuses on the procedure for achieving N-alkylation.

Experimental Protocols

This section details a general method for the N-alkylation of this compound. The choice of base, solvent, and alkylating agent can be varied to optimize the reaction for specific substrates and desired outcomes.

Materials and Equipment:

  • This compound

  • Alkylating agent (e.g., alkyl halide, dialkyl sulfate)

  • Base (e.g., Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3))[5]

  • Solvent (e.g., Ethanol, Dimethylformamide (DMF), Acetone)[4][5]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

General Procedure:

  • Preparation of the Triazole Salt: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol). To this solution, add the base (1.1 eq) portion-wise while stirring. The formation of the corresponding salt may result in a clear solution or a suspension.[5]

  • Addition of Alkylating Agent: To the solution or suspension of the triazole salt, add the alkylating agent (1.1 eq) dropwise at room temperature.[5]

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 1-4 hours.[5][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold water, and dried.[5] If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-alkylated product.[7]

  • Characterization: The structure of the synthesized N-alkylated this compound derivative should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes various reaction conditions and reported yields for the alkylation of 1,2,4-triazole-3-thiol derivatives, which can serve as a guide for optimizing the N-alkylation of this compound.

Starting TriazoleAlkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thioneHalogen-containing alkylation agentKOHEthanol1-2High[5]
4-phenyl-5-phenylamino-1,2,4-triazole-3-thioneSodium chloroacetateNaOHEthanolNot specifiedHigh
5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiolN-substituted 2-chloro-N-phenylpropanamideLiHDMF24Not specified[4]
(1H)-1,2,4-triazoleIodomethaneNaOMeMethanolNot specified63

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 5-methyl-4H- 1,2,4-triazole-3-thiol in solvent start->dissolve add_base Add Base dissolve->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating reflux Heat to Reflux (1-4 hours) add_alkylating->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for N-alkylation.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_products Products & Analysis triazole This compound reaction_conditions Reaction Conditions (Reflux, 1-4h) triazole->reaction_conditions alkylating_agent Alkylating Agent (R-X) alkylating_agent->reaction_conditions base Base base->reaction_conditions solvent Solvent solvent->reaction_conditions n_product N-alkylated Product reaction_conditions->n_product s_product S-alkylated Product (Potential Byproduct) reaction_conditions->s_product purification Purification (Recrystallization) n_product->purification s_product->purification analysis Structural Analysis (NMR, MS) purification->analysis

Caption: Key components and outcomes of the reaction.

References

safe handling and storage procedures for 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of this compound. The following data and protocols are compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is imperative to handle this chemical with caution in a well-ventilated laboratory setting.

Compound Identification and Properties
PropertyValueReference
Molecular Formula C3H5N3S[1]
Molecular Weight 115.16 g/mol [1]
Appearance Beige Powder/Solid[2]
Melting Point >300 °C / 572 °F[3]
Odor Stench[3]
Solubility Insoluble in water; Soluble in organic solvents like chloroform, ethanol, and acetone.[4]
Hazard Identification and Safety Precautions

GHS Hazard Statements:

  • Harmful if swallowed.[3][5]

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[5][6]

  • May cause respiratory irritation.[6][7]

Precautionary Statements:

  • Prevention:

    • Wash face, hands, and any exposed skin thoroughly after handling.[3][6]

    • Do not eat, drink, or smoke when using this product.[2][3]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[3][7]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]

    • Use only outdoors or in a well-ventilated area.[3][7]

  • Response:

    • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][3]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][7]

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.[3][7]

    • Store locked up.[3][7]

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.[3][7]

Personal Protective Equipment (PPE)
EquipmentSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7]

Experimental Protocols

Protocol 1: Receiving and Storing this compound
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (7271-44-5), and appropriate hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7] Keep the container tightly closed.[7]

Protocol 2: Weighing and Preparing Solutions
  • Preparation: Conduct this procedure in a certified chemical fume hood.

  • PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing: Use a tared, sealed container to weigh the desired amount of the compound to minimize dust generation.

  • Dissolving: Add the weighed compound to the desired solvent (e.g., ethanol, chloroform) in a suitable flask. Stir the mixture until the solid is completely dissolved.

Protocol 3: Handling Spills
  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[3]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Protocol 4: Waste Disposal
  • Collection: Collect all waste materials (excess compound, contaminated PPE, and cleaning materials) in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through a licensed chemical destruction facility.[7] Do not dispose of it down the drain or in regular trash.[7]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store Appropriately Inspect->Store Wear_PPE Wear Appropriate PPE Store->Wear_PPE Weigh Weigh Compound in Fume Hood Wear_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Waste Collect Hazardous Waste Decontaminate->Waste Dispose Dispose via Licensed Facility Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

Incompatibility_Diagram cluster_chemical This compound cluster_incompatible Incompatible Materials Chemical Compound Oxidizers Strong Oxidizing Agents Chemical->Oxidizers Acids Strong Acids Chemical->Acids Anhydrides Acid Anhydrides Chemical->Anhydrides Chlorides Acid Chlorides Chemical->Chlorides

Caption: Chemical Incompatibility Warnings.

References

Application Notes and Protocols for the Synthesis and Single Crystal Growth of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis and subsequent growth of high-quality single crystals of 5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The procedures outlined below are compiled from established synthetic routes and crystallization techniques for triazole derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide precursor. The following protocol is a common method for obtaining the target compound.

Experimental Protocol: Synthesis

Materials:

  • Thiocarbohydrazide

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Preparation of the Thiosemicarbazide Intermediate:

    • In a round-bottom flask, dissolve thiocarbohydrazide in a minimal amount of water.

    • Slowly add an equimolar amount of acetic acid to the solution while stirring.

    • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization to form the Triazole Ring:

    • After cooling the reaction mixture to room temperature, slowly add a 2M solution of sodium hydroxide to induce cyclization. The pH of the solution should be basic (pH 9-10).

    • Heat the mixture to reflux for an additional 4-6 hours. During this time, the triazole ring will form.

  • Precipitation and Purification:

    • Cool the reaction mixture in an ice bath.

    • Acidify the solution with dilute hydrochloric acid to a pH of 5-6 to precipitate the crude product.

    • Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water.

    • The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Data Presentation: Synthesis Parameters
ParameterValue
Reactants Thiocarbohydrazide, Acetic Acid
Cyclization Agent Sodium Hydroxide
Reaction Time (Step 1) 2-3 hours
Reaction Time (Step 2) 4-6 hours
Reflux Temperature Boiling point of the solvent
Purification Method Recrystallization from Ethanol

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound Reactants Thiocarbohydrazide + Acetic Acid Reflux1 Reflux (2-3h) Reactants->Reflux1 Intermediate Thiosemicarbazide Intermediate Reflux1->Intermediate NaOH Add 2M NaOH (pH 9-10) Intermediate->NaOH Reflux2 Reflux (4-6h) NaOH->Reflux2 Cyclization Cyclized Product in Solution Reflux2->Cyclization Cooling Cool in Ice Bath Cyclization->Cooling Acidify Acidify with HCl (pH 5-6) Cooling->Acidify Precipitate Crude Product Precipitation Acidify->Precipitate Filter Vacuum Filtration and Washing Precipitate->Filter Recrystallize Recrystallization from Ethanol Filter->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth Techniques

The growth of high-quality single crystals is crucial for structural elucidation by X-ray diffraction and for studying the anisotropic properties of the material. Below are detailed protocols for two common and effective crystallization techniques.

Slow Evaporation Method

This technique relies on the slow evaporation of a solvent from a saturated solution of the compound, leading to a gradual increase in concentration and the formation of crystals.

Materials:

  • Purified this compound

  • High-purity solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)

  • Small beaker or vial

  • Parafilm or aluminum foil

  • Microscope

Procedure:

  • Solvent Selection:

    • Test the solubility of the purified compound in various solvents to find one in which it is sparingly soluble at room temperature. Ethanol is often a good starting point for triazole derivatives.[1][2]

  • Preparation of a Saturated Solution:

    • Gently warm the chosen solvent and dissolve the purified compound until a saturated or near-saturated solution is obtained. It is crucial to ensure that all the solid has dissolved.

    • Filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

  • Crystal Growth:

    • Transfer the clear, saturated solution to a clean beaker or vial.

    • Cover the opening of the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

    • Place the container in a vibration-free and temperature-stable environment.

  • Monitoring and Harvesting:

    • Monitor the container daily for the formation of crystals. This process can take several days to weeks.

    • Once crystals of a suitable size have formed, carefully harvest them from the solution using tweezers or by decanting the mother liquor.

    • Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

ParameterRecommended Condition
Solvent Ethanol, Methanol, or Acetonitrile
Temperature Room Temperature (stable)
Evaporation Rate Slow (controlled by pinholes)
Growth Time Several days to weeks
Vapor Diffusion Method

Vapor diffusion is a gentle technique that often yields high-quality crystals. It involves the slow diffusion of a poor solvent (anti-solvent) vapor into a solution of the compound in a good solvent.

Materials:

  • Purified this compound

  • A "good" solvent in which the compound is soluble

  • A "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent

  • Small inner vial

  • Larger outer jar with a sealed cap

  • Microscope

Procedure:

  • Solvent System Selection:

    • Identify a solvent pair. For example, if the compound is soluble in ethanol ("good" solvent), a suitable anti-solvent could be a more volatile, less polar solvent like diethyl ether or hexane.

  • Preparation of the Solution:

    • Dissolve the purified compound in a minimal amount of the "good" solvent in the small inner vial.

  • Setting up the Diffusion Chamber:

    • Pour a small amount of the "poor" solvent into the larger outer jar.

    • Carefully place the inner vial containing the compound solution inside the outer jar. Ensure the solvent levels are such that there is no direct mixing.

    • Seal the outer jar tightly to create a closed system.

  • Crystal Growth and Harvesting:

    • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

    • Place the sealed jar in a location with stable temperature and no vibrations.

    • Monitor for crystal growth over several days to weeks.

    • Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.

ParameterRecommended System
Good Solvent Ethanol, Dichloromethane, or Acetone
Anti-Solvent Diethyl ether, Hexane, or Pentane
Temperature Room Temperature (stable)
Growth Time Several days to weeks

Diagram: Crystallization Techniques

G cluster_slow_evaporation Slow Evaporation Method cluster_vapor_diffusion Vapor Diffusion Method SE_Start Saturated Solution in Beaker SE_Cover Cover with Pinholed Film SE_Start->SE_Cover SE_Evap Slow Solvent Evaporation SE_Cover->SE_Evap SE_Crystal Single Crystals Form SE_Evap->SE_Crystal VD_Setup Solution in Inner Vial, Anti-Solvent in Outer Jar VD_Seal Seal Outer Jar VD_Setup->VD_Seal VD_Diffuse Anti-Solvent Vapor Diffusion VD_Seal->VD_Diffuse VD_Crystal Single Crystals Form VD_Diffuse->VD_Crystal

Caption: Comparison of Slow Evaporation and Vapor Diffusion crystallization workflows.

References

Application Notes and Protocols: 5-Methyl-4H-1,2,4-triazole-3-thiol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives as versatile ligands in coordination chemistry. The focus is on the synthesis, characterization, and application of their metal complexes, particularly in the context of biological activities. While direct quantitative data and extensive protocols for the parent ligand are limited in publicly available literature, this document leverages detailed information on a closely related and well-studied Schiff base derivative: 5-methyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol.

Overview of this compound in Coordination Chemistry

This compound is a heterocyclic compound containing nitrogen and sulfur donor atoms, making it an excellent ligand for coordinating with a variety of metal ions. The thione-thiol tautomerism of the triazole ring allows for versatile coordination modes. Its derivatives, particularly Schiff bases, have been extensively studied for their ability to form stable metal complexes with interesting physicochemical properties and significant biological activities.[1][2] These complexes are being explored for their potential as antimicrobial, anticancer, and catalytic agents.[3][4][5]

Synthesis of Coordination Complexes

A common strategy for the synthesis of coordination complexes involving this compound is the use of its Schiff base derivatives. This approach enhances the stability and modulates the biological activity of the resulting metal complexes.

Experimental Protocol: Synthesis of a Schiff Base Ligand and its Metal Complexes

This protocol details the synthesis of the Schiff base ligand 5-methyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol (HL) and its subsequent complexation with Cadmium(II) and Mercury(II).[1]

Materials:

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Mercury(II) chloride (HgCl₂)

  • Methanol

  • Ammonia solution

  • Sodium acetate

Procedure for Ligand Synthesis (HL):

  • In a 250 mL round-bottom flask, dissolve 5.8 g (0.045 mol) of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in 100 mL of ethanol.

  • Add 4.7 g (0.045 mol) of benzaldehyde and a catalytic amount of glacial acetic acid to the solution.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature. Yellow crystals of the Schiff base will precipitate.

  • Filter the product under suction, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.

  • Recrystallize the crude product from hot ethanol to obtain pure 5-methyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol (HL).

Procedure for Synthesis of [Cd(L)₂] Complex:

  • Prepare a hot methanolic solution of the ligand (HL) by dissolving 0.872 g (4 mmol) in methanol.

  • In a separate beaker, dissolve 0.616 g (2 mmol) of Cd(NO₃)₂·4H₂O in methanol.

  • Add the cadmium salt solution dropwise to the hot ligand solution with constant stirring.

  • Raise the pH of the mixture by adding ammonia solution to precipitate the complex.

  • Filter the precipitate, wash thoroughly with methanol, and dry.

Procedure for Synthesis of [Hg(L)₂] Complex:

  • Prepare a hot methanolic solution of the ligand (HL) by dissolving 0.872 g (4 mmol) in methanol.

  • In a separate beaker, dissolve 0.542 g (2 mmol) of HgCl₂ in methanol.

  • Add the mercury salt solution to the hot ligand solution.

  • Make the solution alkaline by adding sodium acetate to precipitate the complex.

  • Filter the resulting solid, wash with methanol, and dry.

Characterization of the Ligand and its Complexes

The synthesized ligand and its metal complexes are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and coordination behavior.

Table 1: Physicochemical and Spectroscopic Data for the Schiff Base Ligand (HL) and its Metal Complexes [1]

CompoundFormulaM.P. (°C)ColorMolar Cond. (Ω⁻¹cm²mol⁻¹)IR ν(C=N) (cm⁻¹)IR ν(S-H) (cm⁻¹)¹H NMR δ(CH=N) (ppm)¹H NMR δ(SH) (ppm)
HL C₁₀H₁₀N₄S168Yellow-161627509.9313.70
[Cd(L)₂] C₂₀H₁₈N₈S₂Cd>300White12.51605---
[Hg(L)₂] C₂₀H₁₈N₈S₂Hg>300White10.81601-8.91-

Note: The disappearance of the ν(S-H) band in the IR spectra of the complexes and the absence of the SH proton signal in the ¹H NMR spectrum of the Hg(II) complex indicate the deprotonation of the thiol group upon coordination to the metal ion. The shift in the ν(C=N) band suggests the involvement of the azomethine nitrogen in coordination.[1]

Applications in Drug Development

While specific biological data for this compound complexes is sparse, the broader class of 1,2,4-triazole-3-thiol derivatives and their metal complexes exhibit significant potential in medicinal chemistry.

Anticancer Activity

Coordination compounds of ligands structurally similar to this compound have demonstrated promising anticancer properties. For instance, complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been evaluated for their cytotoxicity against breast cancer cell lines.

Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM) for Metal Complexes of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [3]

CompoundMCF-7 (Cancerous)MCF-10a (Non-tumorigenic)
Ligand > 100> 100
Ni(II) Complex 85.12 ± 6.13> 100
Co(II) Complex 78.45 ± 5.89> 100
Cd(II) Complex 28.45 ± 2.3489.67 ± 7.12
Cr(III) Complex 63.21 ± 4.51> 100
Zn(II) Complex 52.57 ± 4.7295.34 ± 8.21

These results highlight that metal coordination can significantly enhance the cytotoxic activity of the triazole ligand, with some complexes showing selectivity towards cancer cells.[3]

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol are well-known for their broad-spectrum antimicrobial activity. The coordination of these ligands to metal ions can further enhance their efficacy.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

This protocol provides a general method for assessing the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Solvent (negative control)

  • Sterile Petri dishes, cork borer, and incubator

Procedure:

  • Prepare sterile agar plates by pouring the appropriate molten agar medium into Petri dishes and allowing it to solidify.

  • Inoculate the agar surface uniformly with the test microorganism.

  • Create wells of a standard diameter in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of synthesis and characterization processes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening start Start Materials: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Benzaldehyde reflux Reflux in Ethanol with Acetic Acid Catalyst start->reflux ligand Schiff Base Ligand (HL) (Yellow Crystals) reflux->ligand complexation Complexation Reaction in Methanol ligand->complexation ftir FT-IR Spectroscopy ligand->ftir nmr 1H NMR Spectroscopy ligand->nmr elemental Elemental Analysis ligand->elemental metal_salts Metal Salts: Cd(NO3)2·4H2O or HgCl2 metal_salts->complexation complexes Metal Complexes [Cd(L)2] or [Hg(L)2] complexation->complexes complexes->ftir complexes->elemental conductivity Molar Conductivity complexes->conductivity antimicrobial Antimicrobial Activity (Agar Well Diffusion) complexes->antimicrobial anticancer Anticancer Activity (MTT Assay) complexes->anticancer

Caption: Workflow for Synthesis, Characterization, and Application Screening.

Conclusion

This compound and its derivatives are valuable ligands in coordination chemistry with significant potential for the development of new therapeutic agents. The synthetic protocols are generally straightforward, and the resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. Further research focusing on the parent ligand, elucidation of the mechanism of action of these complexes, and exploration of a wider range of metal ions is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 5-methyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

Low yield is a frequent issue that can stem from several factors:

  • Incomplete Cyclization: The ring-closure step is critical and sensitive to reaction conditions. Insufficient heating, incorrect pH, or inadequate reaction time can lead to incomplete formation of the triazole ring.

  • Side Reactions: The formation of by-products, such as 1,3,4-thiadiazole derivatives, is a common competitive reaction that can significantly reduce the yield of the desired 1,2,4-triazole-3-thiol.[1]

  • Purity of Reactants: The purity of the starting materials, such as thiocarbohydrazide and acetic acid, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.

  • Product Loss During Workup: The product may be lost during filtration, washing, or recrystallization steps. Ensure the pH is correctly adjusted for precipitation and use cold solvents for washing to minimize solubility losses.

Q2: My final product has a persistent color. How can I purify it?

Colored impurities often arise from side reactions or degradation of starting materials.

  • Recrystallization: The most effective method for purification is recrystallization. Ethanol or an ethanol-water mixture is commonly used.[2] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Activated Charcoal: If recrystallization alone is insufficient, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.

  • Washing: Thoroughly washing the filtered product with a cold, appropriate solvent can help remove residual colored impurities.

Q3: The product is not precipitating out of the solution after acidification. What should I do?

Failure to precipitate can be due to several reasons:

  • Incorrect pH: Ensure the solution has been sufficiently acidified. The pH should typically be in the range of 3-4 to induce precipitation.[3] Use a reliable pH meter or pH paper to verify.

  • Solution is too dilute: If the concentration of the product in the solution is too low, it may not precipitate. You can try to concentrate the solution by evaporating some of the solvent under reduced pressure.

  • Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.

  • Cooling: Ensure the solution is adequately cooled. Placing it in an ice bath can often promote precipitation.

Q4: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation. The 1H NMR spectrum should show characteristic peaks for the methyl group, the N-H proton, and the S-H proton.[1][4]

  • FT-IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as N-H, S-H, C=N, and C=S bonds.[2][5]

  • Elemental Analysis: This provides the percentage composition of C, H, N, and S, which can be compared to the calculated values for the desired compound.[2]

Experimental Protocols & Data

Primary Synthesis Method: Alkaline Cyclization

A widely used method for synthesizing 1,2,4-triazole-3-thiols is the ring closure of substituted thiosemicarbazides in an alkaline medium.[2][5][6]

Detailed Protocol:

  • Preparation of Thiosemicarbazide Derivative:

    • Start with the appropriate acid hydrazide (e.g., acethydrazide for the methyl-substituted triazole).

    • React the acid hydrazide with an isothiocyanate or carbon disulfide in an alkaline solution (e.g., potassium hydroxide in ethanol) to form the corresponding thiosemicarbazide or dithiocarbazate salt.[7][8][9]

  • Cyclization Reaction:

    • Dissolve the synthesized thiosemicarbazide derivative (1 mmol) in an aqueous solution of sodium hydroxide (2N).[2]

    • Reflux the mixture for a period of 3 to 4 hours.[2][3] During this time, the reaction mixture may change color, and the evolution of hydrogen sulfide might be observed.[8][9]

  • Product Isolation and Purification:

    • After reflux, cool the reaction mixture to room temperature.

    • Carefully acidify the solution with a suitable acid, such as hydrochloric acid (HCl), to a pH of 3-4.[3]

    • The desired this compound will precipitate out as a solid.

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic salts.[3]

    • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.[2]

    • Dry the purified product in a desiccator or a vacuum oven.

Factors Influencing Yield

The following table summarizes key experimental parameters and their impact on the reaction yield.

ParameterConditionExpected YieldNotes
Base for Cyclization 2N Sodium Hydroxide62-79%A strong alkaline medium is essential for efficient ring closure.[2][5]
Reflux Time 3 - 4 hoursOptimalShorter times may lead to incomplete reaction, while longer times can promote side reactions.[2][3]
Precipitation pH 3 - 4HighCareful acidification is crucial to maximize the recovery of the product.[3]
Recrystallization Solvent Ethanol / Ethanol-WaterHigh PurityThis step is critical for removing impurities but may slightly reduce the overall yield.[2]

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow Reactants Reactants (Thiosemicarbazide Derivative) Cyclization Alkaline Cyclization (e.g., NaOH, Reflux) Reactants->Cyclization Acidification Acidification (e.g., HCl to pH 3-4) Cyclization->Acidification Filtration Filtration & Washing (Cold Water) Acidification->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization (Hot Ethanol) Crude->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: General workflow for synthesis and purification.

Troubleshooting Guide

This flowchart provides a logical path to diagnose and resolve common issues during the synthesis.

G Troubleshooting Flowchart Start Problem: Low Yield / Impure Product CheckPurity Are reactants pure? Start->CheckPurity PurifyReactants Action: Purify starting materials. CheckPurity->PurifyReactants No CheckConditions Are reaction conditions (time, temp, pH) correct? CheckPurity->CheckConditions Yes PurifyReactants->CheckConditions AdjustConditions Action: Optimize reflux time and ensure strong alkaline medium. CheckConditions->AdjustConditions No CheckWorkup Was product lost during workup? CheckConditions->CheckWorkup Yes AdjustConditions->CheckWorkup AdjustWorkup Action: Check precipitation pH (3-4). Use cold solvent for washing. CheckWorkup->AdjustWorkup Yes CheckSideReactions Is there evidence of side products (e.g., thiadiazole)? CheckWorkup->CheckSideReactions No AdjustWorkup->CheckSideReactions OptimizeCyclization Action: Modify cyclization conditions to favor triazole formation. CheckSideReactions->OptimizeCyclization Yes FinalProduct Improved Synthesis CheckSideReactions->FinalProduct No OptimizeCyclization->FinalProduct

Caption: A decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-methyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Steps
Excessive Solvent Use Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][2]
High Solubility in Cold Solvent Select a solvent in which the compound has low solubility at room temperature. Consider a mixed solvent system or introduce an "anti-solvent" to induce precipitation.[1]
Premature Crystallization Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.[2]
Incomplete Crystallization Ensure the solution is cooled for a sufficient duration, potentially in an ice bath or refrigerator, to maximize crystal formation.[3]
Losses During Transfers Rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product.[1]

Issue 2: Product "Oils Out" Instead of Crystallizing

Potential Cause Troubleshooting Steps
Low Melting Point of Compound/High Boiling Point of Solvent Re-heat the solution and add more solvent to dissolve the oil, then allow it to cool more slowly.[3][4]
High Impurity Level Consider pre-purification by another method, such as an acid-base wash, or treatment with activated charcoal if colored impurities are present.
Rapid Cooling Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help slow the cooling process.[4]

Issue 3: Persistent Impurities After Purification

Potential Cause Troubleshooting Steps
Co-crystallization of Impurities If impurities have similar solubility profiles, a different recrystallization solvent or an alternative purification method like column chromatography is recommended.[2]
Formation of Isomeric Byproducts The synthesis of 1,2,4-triazole-3-thiols can sometimes yield isomeric 1,3,4-thiadiazol-2-amines.[5] Purity should be carefully checked by analytical methods like NMR. If present, column chromatography may be necessary for separation.
Incomplete Removal of Starting Materials Unreacted thiosemicarbazide precursors may persist. An additional purification step, such as a wash or chromatography, may be required.
Trapped Solvent Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of 1,2,4-triazole-3-thiol derivatives.[6][7] For a related compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, recrystallization from ethanol yielded a 65.10% recovery.[8] Another synthesis of a similar triazole derivative also utilized recrystallization from hot ethanol.[9]

Q2: How can I assess the purity of my purified this compound?

A2: The purity of your compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. The structure and identity of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Melting point determination is also a useful indicator of purity.

Q3: My NMR spectrum shows unexpected peaks after purification. What could they be?

A3: Unexpected peaks in the NMR spectrum could be due to several reasons. A broad singlet around 13-14 ppm is characteristic of the thiol proton and indicates the desired product.[10] Other signals could correspond to unreacted starting materials, such as the thiosemicarbazide precursor, or isomeric byproducts like 1,3,4-thiadiazoles.[5][10] Residual solvent from the purification process can also appear in the spectrum.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility characteristics to the desired product. It is also the preferred method for separating isomeric byproducts.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica gel to settle without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane or petroleum ether). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient could be from 100% hexane to a 1:1 mixture of hexane:ethyl acetate.[11] The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recrystallization Data for a Structurally Similar Compound

CompoundSolventYield (%)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolEthanol65.10[8]
4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiolEthanol78[12]

Note: This data is for structurally related compounds and should be used as a guideline. Actual yields for this compound may vary.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, NMR, Melting Point) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Sufficiently Pure Column_Chromatography Column Chromatography (Silica Gel) Purity_Check1->Column_Chromatography Impurities Present Purity_Check2 Purity Assessment (TLC, HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Sufficiently Pure Purity_Check2->Column_Chromatography Impurities Still Present

Caption: General purification workflow for this compound.

Caption: Troubleshooting common issues in recrystallization.

References

challenges in the scale-up production of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-methyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction due to insufficient heating or reaction time.Monitor reaction progress using Thin Layer Chromatography (TLC). Gradually increase reflux time and ensure uniform heating of the reaction vessel.
Suboptimal pH for cyclization.Ensure the basicity of the medium is sufficient for the cyclization of the thiosemicarbazide intermediate. For alkaline cyclization, a concentration of 1-2 N NaOH is often effective.
Degradation of starting materials or product.Avoid excessive heating. For reactions involving hydrazine hydrate, maintain strict temperature control as it can decompose.
Formation of Impurities/Side Products Presence of unreacted starting materials.Optimize the stoichiometry of reactants. A slight excess of the acyl hydrazide or isothiocyanate may be necessary to drive the reaction to completion.
Formation of isomeric byproducts (e.g., 1,3,4-thiadiazole derivatives).The choice of cyclization conditions is critical. Alkaline conditions generally favor the formation of 1,2,4-triazoles, while acidic conditions can lead to 1,3,4-thiadiazoles.
Oxidation of the thiol group to form disulfides.Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulties in Product Isolation and Purification Product "oiling out" instead of crystallizing.This occurs when the compound separates from the solution above its melting point. Re-heat the solution, add more solvent to ensure complete dissolution, and then allow for slow cooling. Seeding with a small crystal of the pure product can also induce crystallization.
Low recovery after recrystallization.The product may be too soluble in the chosen solvent. Experiment with different solvent systems, such as ethanol/water or DMSO/water mixtures. Use the minimum amount of hot solvent required for dissolution.
Colored impurities in the final product.Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Scale-Up Challenges Poor heat transfer in large reactors.Ensure efficient stirring and use a reactor with a suitable heating jacket to maintain a consistent temperature throughout the reaction mixture.
Exothermic reaction leading to loss of control.For potentially exothermic steps, such as the addition of a strong base, add the reagent slowly and with efficient cooling to manage the reaction temperature.
Handling of hazardous materials at scale.Implement strict safety protocols for handling toxic and flammable reagents like thiosemicarbazide and carbon disulfide. Use closed systems and ensure adequate ventilation.
Inconsistent crystal size and morphology.Control the rate of cooling and agitation during crystallization. The use of seeding can help in achieving a more uniform particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the cyclization of a thiosemicarbazide derivative. This is typically achieved by reacting acetyl hydrazide with a source of thiocyanate (like potassium thiocyanate) to form an acylthiosemicarbazide, which is then cyclized in the presence of a base (e.g., sodium hydroxide or potassium hydroxide).

Q2: What are the critical safety precautions to consider during the scale-up production?

A2: Several starting materials and intermediates are hazardous.

  • Thiosemicarbazide: Highly toxic if swallowed[1][2][3]. Avoid dust inhalation and ensure personnel wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses[1].

  • Carbon Disulfide: A highly flammable liquid with a low flash point[4][5][6][7]. It is also toxic and can cause damage to organs through prolonged exposure[4]. All handling should be done in a well-ventilated fume hood, away from ignition sources.

  • Hydrazine Hydrate: A corrosive and toxic substance that can be absorbed through the skin[8][9]. It is also a suspected carcinogen[10]. Use in a closed system or with appropriate engineering controls is recommended at larger scales.

  • Alkali Hydroxides (NaOH, KOH): Corrosive and can cause severe skin and eye damage. Handle with appropriate PPE.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or methanol). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.

Q4: My purified product is a solid but appears to be amorphous or has a wide melting point range. What could be the issue?

A4: This could indicate the presence of impurities or that the product exists in different polymorphic forms. Polymorphism can be influenced by the crystallization solvent and conditions. It is advisable to purify the compound further, for instance by column chromatography, and then recrystallize from different solvent systems to obtain a single crystalline form with a sharp melting point. The presence of tautomers (thiol and thione forms) is an inherent characteristic and does not necessarily indicate impurity.

Q5: What are the best practices for waste disposal in this process?

A5: Waste streams should be segregated based on their chemical nature.

  • Organic Solvents: Collect in designated solvent waste containers for proper disposal according to local regulations.

  • Aqueous Waste: Neutralize acidic or basic aqueous waste before disposal. Be mindful of dissolved hazardous materials.

  • Solid Waste: Contaminated filter paper, gloves, and other solid materials should be disposed of as hazardous waste.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common laboratory-scale syntheses and should be optimized for scale-up.

Step 1: Synthesis of 1-Acetylthiosemicarbazide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of acetic anhydride or acetyl chloride dropwise to the solution while stirring.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting thiosemicarbazide is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to this compound

  • To a solution of 1-acetylthiosemicarbazide in water, add an aqueous solution of a base (e.g., 2N Sodium Hydroxide).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a dilute acid (e.g., 2N Hydrochloric Acid) to a pH of approximately 5-6.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters and Yields for Lab-Scale Synthesis

ParameterValueReference
Starting Material ThiosemicarbazideGeneral Synthetic Methods
Acylating Agent Acetic AnhydrideGeneral Synthetic Methods
Cyclization Agent Sodium Hydroxide (2N)[11]
Reaction Temperature Reflux[11]
Reaction Time 4-6 hours[11]
Typical Yield 70-90%[11]
Melting Point ~260-265 °C (decomposes)Varies with purity

Table 2: Spectroscopic Data for Characterization

Technique Expected Signals
¹H NMR (DMSO-d₆) δ ~2.3 ppm (s, 3H, CH₃), δ ~13.5 ppm (br s, 1H, SH), δ ~13.7 ppm (br s, 1H, NH)
¹³C NMR (DMSO-d₆) δ ~11 ppm (CH₃), δ ~145 ppm (C-CH₃), δ ~167 ppm (C=S)
IR (KBr, cm⁻¹) ~3100-2900 (N-H, C-H stretching), ~2600-2500 (S-H stretching, often weak), ~1620 (C=N stretching), ~1300 (C=S stretching)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_purification Purification start Thiosemicarbazide + Acetic Anhydride reflux1 Reflux in Ethanol start->reflux1 Acylation intermediate 1-Acetylthiosemicarbazide reflux1->intermediate base Add 2N NaOH intermediate->base reflux2 Reflux base->reflux2 Cyclization acidify Acidify with 2N HCl reflux2->acidify crude_product Crude this compound acidify->crude_product recrystallize Recrystallize from Ethanol/Water crude_product->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield? check_reaction Incomplete Reaction? start->check_reaction Yes check_workup Work-up Issues? start->check_workup Yes end_ok Yield Improved start->end_ok No increase_time Increase Reflux Time/ Temp check_reaction->increase_time Yes optimize_ph Optimize pH check_reaction->optimize_ph No check_solubility Product too soluble in filtrate? check_workup->check_solubility Yes end_nok Further Investigation Needed check_workup->end_nok No increase_time->end_ok optimize_ph->end_ok change_solvent Change Recrystallization Solvent check_solubility->change_solvent Yes concentrate_filtrate Concentrate Filtrate check_solubility->concentrate_filtrate No change_solvent->end_ok concentrate_filtrate->end_ok

Caption: Troubleshooting logic for addressing low product yield.

References

resolving solubility issues of 5-methyl-4H-1,2,4-triazole-3-thiol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility issues related to 5-methyl-4H-1,2,4-triazole-3-thiol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar heterocyclic compound. Generally, it exhibits poor solubility in nonpolar organic solvents and is insoluble in water. Its solubility is favorable in polar organic solvents such as ethanol, acetone, and chloroform. The presence of both a hydrogen bond donor (N-H) and acceptor (thione group and nitrogen atoms) contributes to its solubility profile.

Q2: I am having difficulty dissolving the compound in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Increase the temperature: Gently warming the solution can significantly increase the solubility of many compounds.[1][2]

  • Use sonication: Applying ultrasonic waves can help break down solute aggregates and enhance the dissolution rate.

  • Agitate vigorously: Ensure the solution is being stirred or shaken adequately to maximize the interaction between the solute and the solvent.

  • Check compound purity: Impurities can sometimes hinder solubility. Ensure you are using a high-purity grade of the compound.

Q3: My compound precipitates out of solution after initial dissolution. What could be the cause and how can I fix it?

A3: Precipitation after initial dissolution often indicates that the solution is supersaturated or that the temperature has decreased, reducing the compound's solubility. To address this, you can try:

  • Maintaining a constant, slightly elevated temperature.

  • Using a co-solvent system to increase the overall solvating power of your medium.

  • Preparing a less concentrated solution to ensure it remains below the saturation point at your working temperature.

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent is a highly effective strategy.[3][4] For a polar compound like this compound that struggles to dissolve in a less polar organic solvent, adding a small amount of a miscible polar solvent can significantly enhance solubility. For instance, adding a small percentage of dimethyl sulfoxide (DMSO) or ethanol to a less polar solvent can create a more favorable environment for dissolution.

Q5: How does temperature affect the solubility of this compound?

A5: For most solid solutes, including this compound, solubility in organic solvents increases with temperature.[1][2][5][6] This is because the additional thermal energy helps to overcome the intermolecular forces within the solid crystal lattice, allowing the solvent molecules to solvate the individual solute molecules more effectively.

Quantitative Solubility Data

SolventCompoundSolubilityTemperature (°C)
Acetone4-Methyl-4H-1,2,4-triazole-3-thiolSoluble, 2.5%Not Specified
Dimethyl Sulfoxide (DMSO)Methimazole≥ 100 mg/mLNot Specified
EthanolMethimazole200 mg/mLNot Specified
ChloroformMethimazoleFreely SolubleNot Specified
MethanolMethimazoleHigh SolubilityNot Specified
WaterThis compoundInsolubleNot Specified
Chloroform4-amino-5-methyl-4H-1,2,4-triazole-3-thiolSolubleNot Specified
Ethanol4-amino-5-methyl-4H-1,2,4-triazole-3-thiolSolubleNot Specified
Acetone4-amino-5-methyl-4H-1,2,4-triazole-3-thiolSolubleNot Specified

Note: "Freely Soluble" and "High Solubility" are qualitative terms from literature and generally indicate a high degree of solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility challenges encountered during experiments with this compound.

G start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (Polar organic solvent) start->check_solvent increase_temp Increase temperature (e.g., to 40-50°C) check_solvent->increase_temp Yes select_new_solvent Select a more polar solvent (refer to data table) check_solvent->select_new_solvent No use_sonication Apply sonication (10-15 minutes) increase_temp->use_sonication check_dissolution1 Does it dissolve? use_sonication->check_dissolution1 add_cosolvent Add a polar co-solvent (e.g., 5-10% DMSO or Ethanol) check_dissolution1->add_cosolvent No success Success: Compound dissolved check_dissolution1->success Yes check_dissolution2 Does it dissolve? add_cosolvent->check_dissolution2 check_dissolution2->select_new_solvent No check_dissolution2->success Yes failure Failure: Consider alternative strategies (e.g., derivatization) check_dissolution2->failure Still no dissolution select_new_solvent->start

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of this compound in a specific organic solvent at a set temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Glass vials with screw caps

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for an extended period (typically 24-48 hours) to ensure the system reaches equilibrium between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.45 µm filter to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

G start Start add_excess Add excess solid to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.45 µm filter) settle->filter dilute Accurately dilute the filtrate filter->dilute quantify Quantify concentration using a calibrated analytical method dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

optimizing reaction conditions for the derivatization of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-methyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The most common derivatization strategies involve targeting the thiol group (S-alkylation and S-acylation), the N4-position of the triazole ring, or condensation reactions involving the thiol and an adjacent nitrogen to form fused ring systems. S-alkylation is frequently achieved by reacting the thiol with alkyl halides in the presence of a base.[1][2] Acylation can be performed using acyl chlorides or anhydrides.

Q2: What is the key reactive feature of this compound that I should be aware of?

A2: A key feature is the thione-thiol tautomerism. The molecule exists as an equilibrium between the this compound (thiol form) and 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (thione form). In many cases, the thione form is predominant.[3] This tautomerism influences the molecule's reactivity, particularly its nucleophilicity at the sulfur and nitrogen atoms.

Q3: How can I confirm the successful derivatization of the thiol group?

A3: Spectroscopic methods are essential for confirmation. In ¹H NMR spectroscopy, the disappearance of the characteristic SH proton signal (often a broad singlet at δ 13-14 ppm) is a strong indicator of S-derivatization.[4][5][6][7] Further confirmation can be obtained from ¹³C NMR and mass spectrometry to verify the addition of the new substituent and the overall molecular weight.

Q4: What are some typical reaction conditions for S-alkylation?

A4: S-alkylation is commonly carried out in a polar aprotic solvent like DMF or ethanol. A base such as potassium hydroxide, sodium ethoxide, or potassium carbonate is used to deprotonate the thiol, forming a more nucleophilic thiolate anion. The reaction is often performed at room temperature or with gentle heating.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete deprotonation of the thiol Ensure a stoichiometric or slight excess of a suitable base is used. Consider using a stronger base if necessary.
Poor solubility of reactants Choose a solvent in which all reactants are soluble. Heating the reaction mixture may improve solubility.
Decomposition of starting material or product Some triazole derivatives can be sensitive to harsh acidic or basic conditions and high temperatures.[3] It is advisable to perform the reaction at the lowest effective temperature and to neutralize the reaction mixture promptly during workup. Cooling the solution during acidification for product precipitation can minimize degradation.[3]
Side reactions N-alkylation can compete with S-alkylation. The choice of solvent and base can influence the selectivity.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Presence of unreacted starting materials Optimize the reaction stoichiometry and reaction time to ensure complete conversion.
Formation of side products Use column chromatography with an appropriate solvent system for separation. Recrystallization from a suitable solvent can also be effective for crystalline products.
Product is an oil or difficult to crystallize Attempt to convert the oily product to a solid derivative (e.g., a salt) for easier handling and purification.
Issue 3: Unexpected Side Products
Possible Cause Troubleshooting Steps
Formation of N-alkylated isomers The reaction conditions can be modified to favor S-alkylation. For instance, in some cases, performing the reaction in a non-polar solvent can favor S-alkylation.
Formation of disulfide bridges The thiol group can be oxidized to form a disulfide, especially in the presence of air. To prevent this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ring-opening or rearrangement This can occur under harsh reaction conditions (e.g., strong acid/base, high temperatures). Use milder conditions and monitor the reaction progress closely.

Experimental Protocols

General Protocol for S-alkylation of this compound:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Add a base (e.g., KOH, NaOEt) (1-1.2 equivalents) and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide) (1-1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • If a precipitate forms, filter, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

  • If no precipitate forms, extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue as needed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Derivatization of Triazole Thiols

Derivative Type Reagents Solvent Base Temperature Yield (%) Reference
S-AlkylationAlkyl HalideEthanolKOHRefluxModerate[8]
Schiff Base FormationBenzaldehydeEthanolAcetic Acid (catalytic)RefluxNot Specified[4]
Mannich BaseFormaldehyde, Primary AmineEthanol-Room TempNot Specified[8]
Thioether2-Bromo-4'-fluoroacetophenoneDMSO-Room Temp88-93 (after cyclization)[8]

Visualizations

Reaction_Pathway Triazole This compound Thiolate Thiolate Anion Triazole->Thiolate  Base (e.g., KOH) Schiff_Base Schiff Base Derivative Triazole->Schiff_Base  Aldehyde (R-CHO)  Catalytic Acid S_Alkylated S-Alkylated Derivative Thiolate->S_Alkylated  Alkyl Halide (R-X)

Caption: General reaction pathways for the derivatization of this compound.

Caption: A troubleshooting workflow for common issues in derivatization reactions.

Caption: Thione-thiol tautomerism of the starting material.

References

degradation pathways of 5-methyl-4H-1,2,4-triazole-3-thiol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-methyl-4H-1,2,4-triazole-3-thiol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound molecule in acidic solutions?

A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability to the molecule. Generally, these structures are resistant to cleavage under mild acidic conditions (e.g., pH 3-6) at room temperature. Many synthetic procedures for related compounds even utilize mineral acids for precipitation, indicating good short-term stability. However, prolonged exposure to harsh acidic conditions, such as high acid concentrations and elevated temperatures, can lead to degradation through hydrolysis and ring cleavage.[1]

Q2: What is the likely degradation pathway of this compound in strong acid?

A2: While a specific degradation pathway for this compound has not been definitively established in the literature, a plausible hypothetical pathway can be proposed based on the chemistry of similar heterocyclic rings.[1] The process is likely initiated by the protonation of one of the nitrogen atoms in the triazole ring. This is followed by a nucleophilic attack by a water molecule, leading to the opening of the triazole ring. Subsequent hydrolysis could lead to the formation of smaller, more soluble fragments.

Q3: Does the thiol group influence the stability of the triazole ring in an acidic medium?

A3: The thiol (-SH) group exists in a tautomeric equilibrium with the thione (C=S) form. In 3-mercapto-1,2,4-triazoles, the thione form is generally predominant. While this tautomerism can affect the electronic properties of the ring, it does not inherently make the triazole ring significantly more susceptible to acid-catalyzed hydrolysis. The primary sites for protonation in acidic media are the nitrogen atoms of the triazole ring.[1]

Q4: What are the expected degradation products?

A4: Specific degradation products for this compound under acidic conditions are not well-documented. Based on the hypothetical ring-opening mechanism, one might expect the formation of substituted hydrazine and thiocarbamide derivatives. It is crucial to use analytical techniques such as HPLC-MS to identify and characterize any degradation products that form during your experiments.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments involving this compound in acidic environments.

Issue 1: Low or No Yield of the Desired Product After an Acidic Workup

  • Possible Cause: Although generally stable for short periods, prolonged exposure to strong acids, especially at elevated temperatures during a workup, could lead to the degradation of this compound.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the solution is kept cool (e.g., in an ice bath) before and during the acidification step to minimize temperature-induced degradation.

    • Minimize Exposure Time: Reduce the time the compound is in contact with the acidic solution. Filter the precipitate as soon as it forms.

    • Use a Weaker Acid: If the experimental protocol allows, consider using a weaker acid, such as acetic acid, for precipitation.

    • Analyze the Filtrate: Use HPLC or LC-MS to analyze the acidic filtrate to check for any dissolved product or the presence of degradation products.[1]

Issue 2: Appearance of New Peaks in HPLC Chromatograms Over Time When Stored in Acidic Buffer

  • Possible Cause: While stable for short-term experiments, long-term storage of this compound in acidic solutions (even at moderately low pH) can result in slow degradation. The rate of degradation will depend on factors such as temperature, pH, and the specific buffer components.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound for your experiments.

    • Proper Storage: If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light to slow down the degradation process.

    • Conduct a Stability Study: Perform a time-course stability study in your specific buffer to understand the degradation kinetics. This will help you establish a reliable time frame for your assays.[1]

Issue 3: Difficulty in Characterizing the Compound or its Degradation Products

  • Possible Cause: The presence of tautomers and the potential for complex fragmentation patterns can complicate spectroscopic analysis.

  • Troubleshooting Steps for Analysis:

    • NMR Spectroscopy: In 1H NMR, the thiol proton may not be readily apparent due to the predominance of the thione tautomer. Look for a broad N-H peak further downfield (around 13-14 ppm). Using a different NMR solvent or performing a D₂O exchange experiment can help confirm the presence of an exchangeable proton.

    • Mass Spectrometry: The fragmentation of the 1,2,4-triazole ring can be influenced by the ionization method and substituents. Under Electron Ionization (EI), a characteristic fragmentation may involve the loss of HCN or N₂. Electrospray Ionization (ESI) is also commonly used and may reveal different fragmentation pathways.[2] Varying the fragmentor voltage can help in elucidating these pathways.[2]

Experimental Protocols

Forced Degradation Study Under Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study of this compound. Researchers should adapt the conditions based on the specific goals of their study.

Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV or DAD detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Water bath or incubator

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In separate vials, add a known volume of the stock solution to a solution of HCl at different concentrations (e.g., 0.1 M and 1 M).

    • Incubate the samples at a controlled temperature (e.g., 60°C) in a water bath.[3]

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • HPLC Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often suitable for separating triazole derivatives.[4] The mobile phase could consist of a mixture of acetonitrile and a buffer (e.g., phosphate buffer).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • LC-MS Analysis:

    • Analyze the stressed samples using an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products. This information is crucial for proposing their structures.

Data Presentation:

The results of the forced degradation study should be summarized in tables for easy comparison.

Table 1: Summary of Acidic Degradation of this compound

Stress ConditionTime (hours)% DegradationNumber of Degradation ProductsRetention Times of Degradants (min)
0.1 M HCl at 60°C000-
2
4
8
24
1 M HCl at 60°C000-
2
4
8
24

Note: The values in this table are placeholders and should be filled in with experimental data.

Visualizations

To aid in understanding the potential degradation process and the experimental workflow, the following diagrams are provided.

G cluster_pathway Hypothetical Acidic Degradation Pathway Start This compound Protonation Protonated Triazole Ring Start->Protonation H+ Nucleophilic_Attack Ring Opening Intermediate Protonation->Nucleophilic_Attack H2O Hydrolysis Degradation Products (e.g., Substituted Hydrazine, Thiocarbamide derivatives) Nucleophilic_Attack->Hydrolysis H2O G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution of Compound Stress Incubate with Acid at Elevated Temperature Prep->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Neutralize Neutralize Sample Sample->Neutralize Analyze_HPLC Analyze by HPLC Neutralize->Analyze_HPLC Analyze_LCMS Analyze by LC-MS Neutralize->Analyze_LCMS Data Tabulate and Analyze Data Analyze_HPLC->Data Analyze_LCMS->Data

References

identifying and removing impurities from 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-methyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Crude Product

  • Question: My synthesis of this compound resulted in a lower than expected yield. What are the potential causes and solutions?

  • Answer: Low yields can arise from incomplete reactions or loss of product during workup.

    • Incomplete Reaction: Ensure all starting materials are of high purity. The key starting material is typically a thiosemicarbazide derivative. Contaminants in the starting hydrazide can lead to low yields and difficult-to-separate mixtures.[1] Verify reaction parameters such as temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

    • Product Loss During Workup: The product may have some solubility in the reaction solvent or wash solutions. When filtering the crude product, ensure the wash solvent (e.g., cold ethanol) is kept cold to minimize dissolution of the product.[2]

Issue 2: Presence of Impurities in the Crude Product

  • Question: My crude this compound shows significant impurities. How can I identify and remove them?

  • Answer: Common impurities include unreacted starting materials and side-products from the cyclization reaction.

    • Identification of Impurities:

      • Unreacted Thiosemicarbazide: The presence of the thiosemicarbazide starting material is a common impurity if the cyclization reaction has not gone to completion.[3] This can be identified by comparing the NMR spectrum of your product with that of the starting material.

      • 1,3,4-Thiadiazole Side Product: The cyclization of acylthiosemicarbazides can sometimes lead to the formation of a 1,3,4-thiadiazole isomer as a side product.[4][5] ¹H NMR spectroscopy is a useful tool to distinguish between the desired 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole side product. The N-H and S-H protons of the triazole typically resonate at a much lower field (around 13-14 ppm) compared to the signals of the thiadiazole.[4]

    • Removal of Impurities:

      • Recrystallization: This is the most common and effective method for purifying this compound.[2][6] A detailed protocol is provided below.

      • Column Chromatography: If recrystallization is ineffective in removing all impurities, column chromatography can be employed as an alternative or subsequent purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently reported method for the purification of this compound and related compounds is recrystallization, typically from ethanol or an ethanol-water mixture.[1][2][6]

Q2: What are the expected ¹H NMR signals for this compound?

Q3: Can column chromatography be used to purify this compound?

A3: Yes, while less commonly reported for this specific compound, column chromatography is a viable purification technique for triazole derivatives.[3] A suggested starting point would be silica gel as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol), with the polarity gradually increased.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline based on commonly used procedures for similar compounds.[1][2][6]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out of the solution. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Purity Assessment Data (Hypothetical)

The following table presents hypothetical data to illustrate the effectiveness of the purification methods. Actual results may vary.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol)85>9875
Column Chromatography85>9960

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Cyclization Reaction start->reaction crude Crude Product reaction->crude decision Purity Check (e.g., TLC, NMR) crude->decision recrystallization Recrystallization decision->recrystallization Impure pure_product Pure Product decision->pure_product Pure recrystallization->decision Re-check Purity column_chromatography Column Chromatography recrystallization->column_chromatography Still Impure column_chromatography->pure_product

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_low_yield Low Yield cluster_impurities Impurities Present start Problem Encountered low_yield low_yield start->low_yield impurities impurities start->impurities incomplete_reaction Incomplete Reaction? solution1 Optimize Reaction Conditions incomplete_reaction->solution1 product_loss Product Loss during Workup? solution2 Modify Workup Procedure product_loss->solution2 unreacted_sm Unreacted Starting Material? solution3 Purify by Recrystallization or Chromatography unreacted_sm->solution3 side_product Side Product Formation? side_product->solution3 low_yield->incomplete_reaction low_yield->product_loss impurities->unreacted_sm impurities->side_product

Caption: Troubleshooting decision tree for common issues.

References

minimizing side product formation in 5-methyl-4H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves the cyclization of a thiocarbohydrazide derivative with acetic acid. This reaction is typically carried out under reflux conditions.

Q2: What is the primary side product of concern in this synthesis?

The major side product is often the isomeric 2-amino-5-methyl-1,3,4-thiadiazole. Its formation is favored under certain reaction conditions, particularly in acidic media.

Q3: Why is it important to minimize side product formation?

Minimizing side products is crucial for several reasons:

  • Purity: A purer product requires less downstream purification, saving time and resources.

  • Yield: Side reactions consume starting materials, reducing the overall yield of the desired product.

  • Biological Activity: Impurities can have their own biological activity, which may interfere with in-vitro or in-vivo studies.

Q4: What are the key parameters to control during the synthesis to minimize side products?

The key parameters to control are:

  • Reaction Temperature: Maintaining the optimal temperature is critical for favoring the desired reaction pathway.

  • Reaction Time: Both insufficient and excessive reaction times can lead to incomplete conversion or degradation of the product.

  • pH of the reaction medium: The acidity or basicity of the medium can significantly influence the reaction pathway and the formation of side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield of the desired product.

  • Possible Cause A: Incomplete reaction.

    • Solution: Ensure that the reaction has been allowed to proceed for the recommended duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause B: Suboptimal reaction temperature.

    • Solution: Calibrate your heating apparatus to ensure the reaction is conducted at the specified temperature. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to product degradation.

  • Possible Cause C: Incorrect stoichiometry of reactants.

    • Solution: Accurately measure the molar equivalents of thiocarbohydrazide and acetic acid as specified in the protocol.

Issue 2: Presence of a significant amount of an unknown impurity in the crude product.

  • Possible Cause A: Formation of 2-amino-5-methyl-1,3,4-thiadiazole.

    • Identification: This isomer can often be distinguished from the desired product by its different melting point and chromatographic behavior. Spectroscopic methods such as NMR and Mass Spectrometry can confirm its identity.

    • Solution: The formation of the 1,3,4-thiadiazole is often favored in strongly acidic conditions. While acetic acid is the reactant, using a milder cyclization agent or carefully controlling the pH can minimize its formation. Recrystallization is a common method for separating the desired 1,2,4-triazole from the thiadiazole isomer.

  • Possible Cause B: Unreacted thiocarbohydrazide.

    • Identification: Unreacted starting material can be detected by TLC analysis of the crude product.

    • Solution: Increase the reaction time or temperature slightly to drive the reaction to completion. Purification by recrystallization can also remove unreacted thiocarbohydrazide.

Issue 3: Difficulty in purifying the final product.

  • Possible Cause: Similar polarity of the product and major impurity.

    • Solution: If recrystallization is ineffective, column chromatography using a suitable solvent system can be employed. Experiment with different solvent systems to achieve optimal separation.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the synthesis of this compound.

Table 1: Reaction Parameters

ParameterRecommended Value
Reactant 1Thiocarbohydrazide
Reactant 2Glacial Acetic Acid
Molar Ratio (Reactant 1:2)1 : 1.2
SolventWater or Ethanol
Temperature100-110 °C (Reflux)
Reaction Time3 - 5 hours

Table 2: Product and Side Product Characterization

CompoundMolecular FormulaMolecular WeightMelting Point (°C)
This compoundC₃H₅N₃S115.16~220-225
2-amino-5-methyl-1,3,4-thiadiazoleC₃H₅N₃S115.16~235-240

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add thiocarbohydrazide (1.06 g, 10 mmol) and glacial acetic acid (0.72 g, 12 mmol).

  • Reaction: Add 20 mL of water to the flask and heat the mixture to reflux (approximately 100-110 °C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Visualizations

Reaction_Pathway Thiocarbohydrazide Thiocarbohydrazide Intermediate Acylthiocarbohydrazide Intermediate Thiocarbohydrazide->Intermediate + Acetic Acid (Acylation) Acetic_Acid Acetic_Acid Acetic_Acid->Intermediate Product This compound Intermediate->Product Cyclization (Favored in neutral/mildly acidic conditions) Side_Product 2-amino-5-methyl-1,3,4-thiadiazole Intermediate->Side_Product Alternative Cyclization (Favored in strongly acidic conditions)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Mix Thiocarbohydrazide and Acetic Acid Reflux Reflux for 3-5 hours Reactants->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cooling Cool to Room Temperature TLC_Monitor->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Hot Water/Ethanol Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying

Caption: Experimental workflow for the synthesis and purification of the target molecule.

Technical Support Center: Stability Testing of 5-methyl-4H-1,2,4-triazole-3-thiol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing a stability testing protocol for formulations containing 5-methyl-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary guidance for designing a stability testing protocol for a new drug substance like this compound?

A1: The primary guidance for designing a stability testing protocol is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q1 series of guidelines.[1][2] The core guideline, ICH Q1A(R2), outlines the stability data package required for registration applications and covers aspects like stress testing, batch selection, storage conditions, and testing frequency.[3]

Q2: What are the recommended storage conditions for long-term, intermediate, and accelerated stability studies?

A2: According to ICH guidelines, the following storage conditions are recommended to cover different climatic zones.[2][4]

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Q3: How stable is the this compound molecule, particularly in acidic solutions?

A3: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which provides significant stability.[1] These structures are generally resistant to degradation under mild acidic conditions (e.g., pH 3-6) at room temperature for short periods.[1] However, prolonged exposure to harsh acidic conditions, such as high acid concentrations and elevated temperatures, can lead to degradation through hydrolysis and potential ring-opening.[1]

Q4: What is "forced degradation" and why is it necessary?

A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[5][6] It is a critical component of stability testing as it helps to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Establish the intrinsic stability of the molecule.

  • Develop and validate a stability-indicating analytical method.[6] ICH guidelines recommend performing forced degradation studies under various conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5]

Q5: Are there any known degradation products for triazole-thiol compounds?

A5: Specific degradation products for this compound are not extensively documented in publicly available literature. However, based on the chemistry of similar compounds, potential degradation pathways include:

  • Hydrolysis: Under harsh acidic or basic conditions, the triazole ring may undergo hydrolysis, leading to ring cleavage.[1]

  • Oxidation: The thiol group (-SH) is susceptible to oxidation, which could lead to the formation of disulfides or other oxidized species. Some triazole derivatives have been noted to be stable in oxygenated environments, suggesting this may depend on the overall molecular structure.[7]

  • Photodegradation: Exposure to UV light can induce photodegradation. For some thiazole-containing compounds, this can involve a reaction with singlet oxygen.[8] For other triazole derivatives, photodegradation can lead to hydroxylation and ring opening.[9]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments.

Issue 1: Appearance of new peaks in the HPLC chromatogram during analysis.

  • Question: I am analyzing my this compound formulation and see unexpected peaks that were not present initially. What could be the cause?

  • Answer: The appearance of new peaks likely indicates degradation of the compound. The source of degradation could be the formulation's excipients, storage conditions, or the analytical method itself.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the samples have been stored at the intended temperature and humidity, and protected from light.

    • Assess Sample Preparation: If the sample is dissolved in a buffer for analysis, consider the pH and temperature. Long-term storage in acidic or basic solutions can cause degradation.[1] Prepare fresh solutions for analysis whenever possible.

    • Evaluate Analytical Method: The HPLC mobile phase or temperature could be contributing to on-column degradation.

    • Perform Forced Degradation: To identify if the new peaks correspond to expected degradation products, compare the chromatograms with those from forced degradation studies (acid, base, peroxide, heat, light).

Issue 2: Loss of assay value in the stability samples.

  • Question: My stability samples show a significant decrease in the concentration of this compound over time. How can I determine the cause?

  • Answer: A loss of assay indicates instability of the formulation. The goal is to identify the stress factor causing the degradation.

  • Troubleshooting Steps:

    • Analyze Degradation Products: Use a validated stability-indicating HPLC method to see if there is a corresponding increase in any degradation products.

    • Check Mass Balance: A good stability-indicating method should account for all the degraded material. If the mass balance (the sum of the assay of the main peak and all degradation products) is not close to 100%, it could indicate that some degradants are not being detected or are volatile.

    • Review Forced Degradation Data: Compare the degradation profile of the stability samples to the forced degradation studies. This can help pinpoint the type of stress (e.g., oxidative, hydrolytic) causing the instability.

    • Examine Packaging: The container closure system may not be providing adequate protection from moisture or light.

Experimental Protocols

1. Stability-Indicating HPLC Method Development (Suggested Starting Point)

A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The key is to prove that the method can resolve the main peak from all potential degradation products generated during forced degradation studies.

2. Forced Degradation Protocol

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for up to 24 hours.[5]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for up to 24 hours.[5]

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.[10]

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

For all conditions, samples should be taken at various time points and analyzed by the stability-indicating HPLC method to track the formation of degradants.

Visualizations

Stability_Testing_Workflow Stability Testing Workflow for this compound cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Evaluation MD Develop Stability-Indicating Analytical Method (HPLC) FD Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MD->FD MV Validate Analytical Method (ICH Q2) FD->MV BS Select Batches (min. 3 primary batches) MV->BS SS Place Batches on Stability (Long-term, Accelerated, Intermediate) BS->SS ST Sample and Test at Timepoints (e.g., 0, 3, 6, 9, 12 mo) SS->ST DA Analyze Data (Assay, Impurities, Degradation Profile) ST->DA SL Establish Shelf-Life and Storage Conditions DA->SL Troubleshooting_Degradation Troubleshooting Unexpected Degradation Start Unexpected Peak or Assay Loss Observed CheckStorage Review Storage Conditions (Temp, RH, Light) Start->CheckStorage CheckSamplePrep Evaluate Sample Preparation (Solvent, pH, Time) CheckStorage->CheckSamplePrep Storage OK IdentifyStress Identify Stress Factor (e.g., Oxidative, Hydrolytic) CheckStorage->IdentifyStress Storage Issue CompareFD Compare Degradation Profile to Forced Degradation Data CheckSamplePrep->CompareFD Sample Prep OK CheckSamplePrep->IdentifyStress Sample Prep Issue CompareFD->IdentifyStress Reformulate Reformulate or Change Packaging IdentifyStress->Reformulate

References

Validation & Comparative

A Comparative Efficacy Analysis of 5-methyl-4H-1,2,4-triazole-3-thiol and Other Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. Among these, 5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives have garnered significant attention for their potential as antifungal, antibacterial, and anticancer agents. This guide provides an objective comparison of the efficacy of this compound with other notable triazole compounds, supported by experimental data from various studies.

Antifungal Activity

Triazole derivatives are well-established as potent antifungal agents, primarily through the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

While specific MIC values for this compound against a wide range of fungal species are not extensively documented in a single comparative study, research on its derivatives and other 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols demonstrates their significant antifungal potential. For instance, certain Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antifungal effects against Microsporum gypseum, with some compounds exhibiting activity superior or comparable to the standard drug ketoconazole[1]. Another study highlighted a derivative, 4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol, as a lead compound with notable antifungal activity[2].

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Various Triazole Derivatives

Compound/DrugCandida albicansAspergillus nigerMicrosporum gypseumReference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b)>100>1001.95[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5c)>100>1003.9[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5d)>100>1001.95[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e)>100>1001.95[1]
Ketoconazole (Standard)6.2512.53.9[1]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4e)2432-[3]
Fluconazole (Standard)---[3]

Note: A lower MIC value indicates higher efficacy.

Antibacterial Activity

The antibacterial potential of 1,2,4-triazole-3-thiol derivatives has been explored against a range of Gram-positive and Gram-negative bacteria. The efficacy is again measured by MIC values. Studies have shown that substitutions on the triazole ring play a crucial role in determining the antibacterial spectrum and potency. For example, certain 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives have demonstrated moderate to good inhibition of bacterial growth[3]. Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have exhibited strong antibacterial activity against Staphylococcus aureus, with some being superior or comparable to streptomycin[1].

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Various Triazole Derivatives

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliSalmonella typhiReference
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4a)28353842[3]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4b)25313539[3]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4c)16202934[3]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4e)33392531[3]
Streptomycin (Standard)12.52525-[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5a)12.5->100-[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5c)6.25->100-[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5d)6.25->100-[1]

Note: A lower MIC value indicates higher efficacy.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. Research has shown that hydrazone derivatives of 1,2,4-triazole-3-thiol possess moderate cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines, with EC50 values in the range of 2–17 µM[4]. The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Table 3: Comparative Anticancer Activity (IC50 in µM) of Various Triazole Derivatives

CompoundIGR39 (Melanoma)MDA-MB-231 (Breast Cancer)Panc-1 (Pancreatic Cancer)Reference
Hydrazone derivative 42.0 ± 0.311.2 ± 1.114.3 ± 1.4[4]
Hydrazone derivative 1416.8 ± 1.74.9 ± 0.511.8 ± 1.2[4]
Hydrazone derivative 183.9 ± 0.410.1 ± 1.017.0 ± 1.7[4]

Note: A lower IC50 value indicates higher potency.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

  • Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Drug Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the fungus.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is employed to determine the MIC of a compound against bacterial strains.

  • Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in a sterile broth to match a 0.5 McFarland turbidity standard.

  • Drug Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.

Visualizations

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Microbial Culture (Fungi/Bacteria) start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Serial Dilution of Test Compounds dilution->inoculate incubate Incubate (24-48h, 35-37°C) inoculate->incubate read Read Results (Visual Inspection) incubate->read mic Determine MIC read->mic end End mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Assay cluster_results Results start Start seed Seed Cancer Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with Test Compounds adhere->treat incubate_treat Incubate (48-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (few hours) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read ic50 Calculate IC50 read->ic50 end End ic50->end

Caption: Workflow for Cytotoxicity (MTT) Assay.

signaling_pathway_antifungal cluster_pathway Antifungal Mechanism of Triazoles triazole Triazole Compound (e.g., this compound) cyp51 Fungal Cytochrome P450 (Lanosterol 14α-demethylase) triazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Blocked Conversion lanosterol Lanosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential Component death Fungal Cell Death membrane->death Disruption leads to

References

A Comparative Guide to the Analytical Method Validation of 5-methyl-4H-1,2,4-triazole-3-thiol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-methyl-4H-1,2,4-triazole-3-thiol. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. The guide outlines the validation parameters as per the International Council for Harmonisation (ICH) guidelines and compares the HPLC method with potential alternative analytical techniques.

Introduction to Analytical Method Validation

Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose. For the analysis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, a validated HPLC method provides assurance of the identity, purity, and concentration of the analyte. The key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods

While HPLC is a widely applicable and robust technique for the analysis of a broad range of triazoles, including non-volatile and thermally labile compounds, other methods can also be considered.[1] The choice of method depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Separation of ions based on their electrophoretic mobility in an applied electric field.[1]
Applicability to this compound Highly suitable due to the compound's polarity and non-volatile nature.May require derivatization to increase volatility and thermal stability. The polarity of the compound can lead to poor peak shape and response without derivatization.[2]Excellent for charged species; the triazole thiol can be analyzed in its ionized form.
Strengths Versatile, robust, high resolution, and widely available.High separation efficiency for volatile compounds.High efficiency, low sample and reagent consumption.
Limitations Higher solvent consumption compared to CE.Not suitable for non-volatile or thermally labile compounds without derivatization.Can be sensitive to matrix effects.

HPLC Method Validation Parameters and Typical Performance Data

The following table summarizes the validation parameters for a typical HPLC method for this compound. The data presented are representative values based on similar analyses of triazole and thiol compounds.

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity (r²) Correlation coefficient (r²) ≥ 0.99.[1]r² > 0.999 over a concentration range of 0.05 to 10 mg/liter.[3]
Range The range should cover the expected concentrations of the analyte in the samples.Typically 80% to 120% of the target concentration.[1]
Accuracy (% Recovery) Typically 98.0% to 102.0%.99.0% - 101.5%
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%.Repeatability: RSD < 1.0%. Intermediate Precision: RSD < 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.01 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.0.05 µg/mL
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C).

Experimental Protocols

4.1. Proposed HPLC Method

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.5) and acetonitrile.[3]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (e.g., 210-260 nm).[6]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentrations for calibration.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard and dilute to a concentration within the calibration range.

4.2. Validation Experiments

  • Specificity: Inject solutions of the blank (diluent), placebo (if applicable), and the analyte. Assess for any interfering peaks at the retention time of this compound.[1]

  • Linearity: Prepare a series of at least five concentrations of the analyte over the desired range.[1] Plot a graph of the peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.[1]

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard at three different concentration levels: 80%, 100%, and 120% of the target concentration).[1] Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[1]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[5]

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results, such as retention time and peak area.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation of the analytical method.

Analytical_Method_Validation_Workflow cluster_validation_params A Method Development & Optimization B Method Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report Generation J Method Implementation for Routine Analysis I->J

Caption: Workflow for Analytical Method Validation.

Conclusion

The described HPLC method, when properly validated, provides a reliable and robust approach for the quantitative analysis of this compound. The validation data confirm that the method is specific, linear, accurate, precise, and robust for its intended purpose. While alternative methods like GC and CE exist, HPLC remains a highly versatile and accessible technique for the routine analysis of this compound in a research and drug development setting.

References

A Comparative Analysis of 5-methyl-4H-1,2,4-triazole-3-thiol Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the corrosion inhibition performance of 5-methyl-4H-1,2,4-triazole-3-thiol (MTT) derivatives, supported by experimental data.

The quest for effective corrosion inhibitors is a critical endeavor in materials science, with significant implications for industrial applications and infrastructure longevity. Among the promising candidates, heterocyclic compounds containing nitrogen and sulfur atoms, such as derivatives of this compound (MTT), have garnered considerable attention. Their efficacy stems from the presence of heteroatoms with lone pair electrons and π-electrons, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive media.

This guide provides a comparative study of the corrosion inhibition efficiency of several MTT derivatives, focusing on their performance on mild steel in acidic environments. While direct, comprehensive experimental data on the parent compound, this compound, is limited in the reviewed literature, the performance of its derivatives offers valuable insights into the potential of this class of compounds as effective corrosion inhibitors.

Comparative Performance Data

The corrosion inhibition efficiencies of various MTT derivatives have been evaluated primarily using weight loss and electrochemical techniques. The data presented below is compiled from multiple studies and standardized where possible for comparative purposes. The primary metal substrate is mild steel, and the corrosive medium is typically 1M HCl or 0.5M H₂SO₄.

Table 1: Corrosion Inhibition Efficiency of MTT Derivatives (Weight Loss Method)

InhibitorConcentration (M)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)
TMAT 1 x 10⁻³1M HCl-91.1[1]
DMTMAT 1 x 10⁻³1M HCl-94.0[1]
MNATT 5 x 10⁻⁴1M HCl3088.6[2][3]
PTT 5 x 10⁻⁴0.5M H₂SO₄-91.6[4]

Table 2: Electrochemical Corrosion Parameters of MTT Derivatives

InhibitorConcentration (M)Corrosive MediumMethodKey Findings
TMAT & DMTMAT 1 x 10⁻³1M HClEIS & PDPIncreased charge transfer resistance with concentration; Mixed-type inhibitors.[1]
MNATT 1 x 10⁻³1M HCl-Inhibition efficiency increases with concentration, reaching 90.4% at 30°C.[3]
PTT 5 x 10⁻⁴0.5M H₂SO₄EIS & PDPMixed-type inhibitor with a predominant effect on the cathodic reaction.[4]
ATFS 300 ppm (~1.7 x 10⁻³)0.5M HClEIS & PDPMixed-type inhibitor; Inhibition efficiency of 89% at 25°C.[5]

Mechanism of Corrosion Inhibition

The corrosion inhibition by MTT derivatives is primarily attributed to their adsorption on the metal surface, which blocks the active corrosion sites. This adsorption process can be either physical (physisorption), chemical (chemisorption), or a combination of both. The triazole ring, with its nitrogen and sulfur atoms, plays a crucial role in the adsorption process. The lone pairs of electrons on these heteroatoms and the π-electrons of the triazole ring interact with the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of a stable, protective film. Most studies on these compounds indicate that their adsorption follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface.[1][2][4]

InhibitionMechanism cluster_reactions Corrosion Reactions H+ H⁺ Ions Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ H+->Cathodic Cl- Cl⁻ Ions MTT MTT Derivative (Inhibitor) Fe Fe (Anode) MTT->Fe Adsorption (Protective Film Formation) Anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ Fe->Anodic Surface Cathode

Corrosion inhibition mechanism of MTT derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of MTT derivatives.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately measured using an analytical balance.

  • Immersion Test: The coupons are suspended in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl and hexamine), washed, dried, and re-weighed.

  • Calculations:

    • The corrosion rate (CR) is calculated using the formula: CR = (W_initial - W_final) / (A * t) where W is the weight in grams, A is the surface area in cm², and t is the immersion time in hours.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically performed using a three-electrode setup consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization (PDP):

    • The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached.

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes.

    • The inhibition efficiency is calculated as: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance data is often represented as Nyquist and Bode plots.

    • The charge transfer resistance (R_ct) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate.

    • The inhibition efficiency is calculated as: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

ExperimentalWorkflow start Start prep Specimen Preparation (Mild Steel Coupons) start->prep sol_prep Solution Preparation (Corrosive Medium +/- Inhibitor) start->sol_prep wl Weight Loss Method prep->wl pdp Potentiodynamic Polarization (PDP) prep->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep->eis sol_prep->wl sol_prep->pdp sol_prep->eis analysis Data Analysis wl->analysis pdp->analysis eis->analysis cr_calc Calculate Corrosion Rate ie_calc Calculate Inhibition Efficiency mech_det Determine Inhibition Mechanism end End

General experimental workflow for corrosion inhibitor evaluation.

Conclusion

Derivatives of this compound demonstrate significant potential as effective corrosion inhibitors for mild steel in acidic environments. The presence of functional groups such as phenyl, amino, and thiophene moieties appears to enhance their protective capabilities, with reported inhibition efficiencies often exceeding 90%. The primary mechanism of action is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions. The experimental data consistently show that an increase in inhibitor concentration leads to a higher inhibition efficiency. Further research focusing on the parent MTT compound and quantitative structure-activity relationship (QSAR) studies would be beneficial for the rational design of even more potent and environmentally friendly corrosion inhibitors based on the 1,2,4-triazole scaffold.

References

A Comparative Guide to the Biological Activities of 5-Methyl-4H-1,2,4-triazole-3-thiol Derivatives: In-Vitro vs. In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in-vitro and in-vivo biological activities of derivatives of 5-methyl-4H-1,2,4-triazole-3-thiol. Due to a lack of available data on the parent compound, this document focuses on summarizing the existing experimental findings for its structurally related derivatives. The information presented herein is intended to provide a baseline understanding and facilitate further research into this class of compounds.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of this compound derivatives. It is crucial to note that the activities are highly dependent on the specific substitutions on the triazole ring.

In-Vitro Antimicrobial Activity
DerivativeTest OrganismMIC (µg/mL)Reference
4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivativesMicrococcus luteus ATCC 102403.91-31.25[1]
Bacillus subtilis ATCC 663315.63-62.5[1]
Staphylococcus aureus ATCC 2592315.63-125[1]
4-amino-5-substituted-1,2,4-triazole-3-thiol derivativesS. aureus16[2]
B. subtilis20[2]
E. coli25[2]
S. typhi31[2]
C. albicans24[2]
A. niger32[2]
3-amino-1,2,4-triazole derivative (E10)Escherichia coli32[3][4]
Staphylococcus aureus16[3][4]
In-Vitro Antioxidant Activity
DerivativeAssayIC50Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b)DPPH5.84 µg/mL[5]
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolDPPH88.89% inhibition at 1 x 10⁻³ M
In-Vitro Anti-inflammatory Activity (COX Inhibition)
DerivativeEnzymeIC50Reference
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (7a)COX-1593.5 µM[6]
COX-221.53 µM[6]
Methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylate (5d)COX-217.9 nM[7]
In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Derivative | Animal Model | Dose | % Inhibition | Reference | |---|---|---|---| | 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids | Rat | - | Similar to Diclofenac |[6] | | 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (7a) | Rat | - | Most active in series |[6] | | Methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylate (5d) | Rat | 5 mg/kg | Better than Indomethacin (10 mg/kg) |[7] | | 1,2,4-triazole derivatives | Rat | - | 62.00% (3h), 52.00% (5h) |[8] |

Experimental Protocols

In-Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[9][10][11][12]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with its turbidity adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A defined volume of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In-Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the radical scavenging activity of a compound.[13][14][15][16]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. The solution has a deep violet color.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A blank sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[17][18][19][20]

Procedure:

  • Animal Grouping and Acclimatization: Rats are divided into different groups (control, standard, and test groups) and allowed to acclimatize to the laboratory conditions.

  • Administration of Test Compound: The test compound is administered orally or intraperitoneally at a specific dose to the test groups. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac), and the control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following drug administration, a sub-plantar injection of a 1% carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [ (V_control - V_treated) / V_control ] x 100 Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for screening biological activities and a potential signaling pathway involved in the anti-inflammatory action of triazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation Synthesis Synthesis of this compound and its derivatives Antimicrobial Antimicrobial Assays (Agar Well Diffusion, MIC) Synthesis->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Synthesis->Antioxidant AntiInflammatory_invitro Anti-inflammatory Assays (COX Inhibition) Synthesis->AntiInflammatory_invitro AntiInflammatory_invivo Anti-inflammatory Model (Carrageenan-induced paw edema) AntiInflammatory_invitro->AntiInflammatory_invivo Toxicity Toxicity Studies AntiInflammatory_invivo->Toxicity anti_inflammatory_pathway Triazole Triazole Derivative COX Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) Triazole->COX Inhibits Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Metabolized by Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Mediates

References

A Comparative Guide to the Experimental and Computational Analysis of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of experimental and computational data for the heterocyclic compound 5-methyl-4H-1,2,4-triazole-3-thiol. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a comprehensive understanding of the molecule's structural and spectroscopic properties, which is crucial for its application in medicinal chemistry and materials science.

Molecular Structure and Tautomerism
Data Presentation: A Comparative Summary

The following tables summarize the available experimental and theoretical data for this compound and its closely related analogs. Due to the limited availability of a single comprehensive study, data has been compiled from various sources.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm)

ProtonExperimental (Derivative)[1]Calculated (Analog)
CH₃2.316~2.3-2.4
NH (ring)Not explicitly reported for the parent compound~13.0-14.0
SH13.698 (as part of a Schiff base)[1]~3.5-4.5 (thiol form)

Note: Experimental values are for a Schiff base derivative, 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol, in DMSO-d⁶. The chemical shift of the methyl group is expected to be similar in the parent compound. The SH proton chemical shift can vary significantly depending on the solvent and concentration.

Table 2: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupExperimental (Analog/Derivative)Calculated (Analog)
N-H Stretch~3100-3300~3150-3350
C-H Stretch (CH₃)~2900-3000~2950-3050
C=N Stretch~1620~1600-1630
C=S Stretch (Thione)~1290~1270-1300
S-H BendNot well-defined~800-900
C-S Stretch~670-700~650-720

Note: Experimental and calculated values are based on studies of similar 1,2,4-triazole-3-thiol derivatives. The exact peak positions can be influenced by intermolecular interactions in the solid state.

Experimental Protocols

Synthesis of this compound Analogues:

A general and established method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process. The first step is the formation of a thiosemicarbazide intermediate, which is then cyclized in an alkaline medium to yield the desired triazole-thiol.

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d⁶) or chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: Infrared spectra are commonly obtained using the KBr pellet technique with an FT-IR spectrometer in the range of 4000-400 cm⁻¹.

Computational Methodology

Density Functional Theory (DFT) Calculations:

Computational studies on 1,2,4-triazole-thiol systems are frequently performed using Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory has been shown to provide a good correlation between theoretical and experimental data for molecular geometry, vibrational frequencies, and NMR chemical shifts. Geometry optimization is performed to find the most stable conformation of the molecule, followed by frequency calculations to confirm that the structure corresponds to a true minimum on the potential energy surface and to obtain the theoretical vibrational spectrum.

Mandatory Visualizations

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational results for this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Data Comparison & Validation synthesis Synthesis & Purification nmr 1H NMR Spectroscopy synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir xray X-ray Crystallography (if available) synthesis->xray compare_nmr Compare NMR Chemical Shifts nmr->compare_nmr compare_vib Compare Vibrational Frequencies ftir->compare_vib compare_geom Compare Bond Lengths & Angles xray->compare_geom dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequencies geom_opt->freq_calc nmr_calc NMR Chemical Shifts geom_opt->nmr_calc geom_opt->compare_geom freq_calc->compare_vib nmr_calc->compare_nmr conclusion Validated Molecular Structure & Spectroscopic Profile compare_geom->conclusion compare_vib->conclusion compare_nmr->conclusion

Caption: Workflow for experimental and computational cross-validation.

Tautomeric Equilibrium

The diagram below illustrates the tautomeric equilibrium between the thione and thiol forms of this compound.

Tautomerism thione Thione Form thiol Thiol Form thione->thiol Tautomerization

Caption: Tautomeric forms of the target molecule.

References

A Comparative Guide to the Structure-Activity Relationship of 5-methyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methyl-4H-1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Derivatives of this core exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in the design and development of new, more potent compounds.

Data Presentation: Comparative Biological Activities

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the triazole ring and the thiol group. The following table summarizes the quantitative data from various studies, highlighting the impact of different structural modifications on their biological efficacy.

Compound IDCore StructureR1 (at N4)R2 (at S3)Biological ActivityIC50/MIC (µM or µg/mL)Reference Organism/Enzyme
Series 1 This compoundHH---
1a "-NH2-CH2-COOHAntimicrobialMIC: 31.25 - 62.5 µg/mLE. coli, S. aureus, P. aeruginosa, C. albicans[1]
1b "-N=CH-ArHAntimicrobial-S. aureus, M. gypseum[2]
1c "-N=CH-(4-F-Ph)HAntifungalSuperior to KetoconazoleM. gypseum[2]
1d "-N=CH-(4-Cl-Ph)HAntifungalSuperior to KetoconazoleM. gypseum[2]
Series 2 4,5-disubstituted-1,2,4-triazole-3-thiol-CH3-CH2-CO-NH-ArEnzyme InhibitionIC50: 0.73 - 36.74 µMAChE, α-glucosidase, BChE[3][4]
2a "-CH3-CH2-CO-NH-(4-CH3-Ph)AChE InhibitionIC50: 0.73 ± 0.54 µMAcetylcholinesterase[3][4]
2b "-CH3-CH2-CO-NH-(4-CH3-Ph)BChE InhibitionIC50: 0.017 ± 0.53 µMButyrylcholinesterase[3][4]
2c "-CH3-CH2-CO-NH-(3-CH3-Ph)α-glucosidase InhibitionIC50: 36.74 ± 1.24 µMα-glucosidase[3][4]
Series 3 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol-NH2-CH2-CO-O-isopropylAntimicrobialIncreased activityS. aureus[5]
3a "-NH2-CH2-CO-O-isobutylAntimicrobialIncreased activityS. aureus[5]
Series 4 5-aryl-4-amino-1,2,4-triazole-3-thiol-NH2HAnticancerSignificant cytotoxicityPC3 prostate cancer cells[6]
4a "-CH3-S-CH2-(thiophene)AnticancerSignificant cytotoxicityPC3 prostate cancer cells[6]

Key SAR Observations:

  • Substitution at N4: The introduction of an amino group at the N4 position, which can be further derivatized into Schiff bases, is a common strategy that often leads to potent antimicrobial agents.[2][7] The nature of the aromatic aldehyde used for Schiff base formation plays a crucial role in determining the activity, with electron-withdrawing groups like fluorine and chlorine enhancing antifungal properties.[2]

  • Substitution at the Thiol Group (S3): Alkylation of the thiol group is a key modification for enhancing biological activity. The introduction of moieties like substituted acetamides has been shown to yield potent enzyme inhibitors.[3][4] Specifically, derivatives with methylphenyl substituents on the acetamide chain exhibit strong inhibition of acetylcholinesterase and butyrylcholinesterase.[3][4] In antimicrobial studies, esterification of a carboxymethyl group at the S3 position with bulky alkyl groups like isopropyl and isobutyl led to a sharp increase in activity against S. aureus.[5]

  • Substitution at C5: While this guide focuses on 5-methyl derivatives, it is noteworthy that modifications at the C5 position with other small heterocyclic rings, such as furan or thiophene, can also modulate the biological activity profile, often leading to significant anticancer properties.[5][6] The presence of electron-donating groups (e.g., -OH, -OCH3) on aryl substituents at C5 can enhance antimicrobial and antitumor activity.[8]

  • Fused Ring Systems: The 1,2,4-triazole-3-thiol moiety can be used as a precursor for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-b][8][9][10]triazoles, which have also demonstrated significant biological potential.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized experimental protocols for the key biological assays cited in the literature for the evaluation of this compound derivatives.

Antimicrobial Activity Screening (Broth Microdilution Method)
  • Preparation of Test Compounds: Stock solutions of the synthesized derivatives are prepared, typically in dimethyl sulfoxide (DMSO).

  • Microorganism Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media to achieve a specified cell density.[1][5]

  • Assay Procedure: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in the broth medium.[1]

  • Inoculation: Each well is inoculated with the microbial suspension. Positive controls (broth with inoculum), negative controls (broth only), and solvent controls (broth with inoculum and DMSO) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Enzyme Inhibition Assays (General Protocol)
  • Enzyme and Substrate Preparation: Solutions of the target enzyme (e.g., acetylcholinesterase, α-glucosidase) and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: Stock solutions of the test compounds are prepared in a suitable solvent like DMSO and then diluted to various concentrations.

  • Assay Reaction: The reaction mixture typically contains the buffer, the enzyme, and the test compound (inhibitor). This mixture is pre-incubated for a specific period.

  • Initiation of Reaction: The reaction is initiated by adding the substrate.

  • Measurement of Activity: The rate of the enzymatic reaction is measured by monitoring the change in absorbance or fluorescence of the product over time using a spectrophotometer or a plate reader.

  • Calculation of IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[3][4]

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated further to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cytotoxicity: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the assessment of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Activity (MIC Determination) characterization->antimicrobial anticancer Anticancer Activity (IC50 Determination) characterization->anticancer enzyme Enzyme Inhibition (IC50 Determination) characterization->enzyme sar Structure-Activity Relationship Analysis antimicrobial->sar anticancer->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt sar_logic cluster_mods Structural Modifications cluster_activity Biological Activity core This compound Core n4_sub N4-Substitution (e.g., -NH2, -N=CH-Ar) s3_sub S3-Substitution (e.g., -Alkyl, -CH2COOH) c5_sub C5-Substitution (e.g., -Aryl, -Heterocycle) antimicrobial Antimicrobial n4_sub->antimicrobial s3_sub->antimicrobial enzyme_inhibition Enzyme Inhibition s3_sub->enzyme_inhibition c5_sub->antimicrobial anticancer Anticancer c5_sub->anticancer

References

A Comparative Guide to the Synthetic Routes of 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of the primary synthetic routes to 5-methyl-4H-1,2,4-triazole-3-thiol, a key intermediate in the preparation of various biologically active molecules. The following sections detail the methodologies, present key performance indicators, and offer a visual representation of the synthetic pathways.

Synthetic Approaches

The synthesis of this compound and its derivatives is predominantly achieved through the cyclization of thiosemicarbazide precursors. Two main strategies have been identified in the literature:

  • Alkaline Cyclization of Acetylthiosemicarbazide: This is a widely employed one-pot reaction where a substituted thiosemicarbazide is cyclized in the presence of a base.

  • Acylation followed by Cyclodehydration: This two-step approach involves the acylation of a thiosemicarbazide with a carboxylic acid or its derivative, followed by a base- or acid-catalyzed cyclodehydration to form the triazole ring.

Comparative Data

The following table summarizes the key quantitative data associated with the common synthetic routes to 1,2,4-triazole-3-thiol derivatives, which can be extrapolated for the synthesis of the target molecule, this compound.

ParameterRoute 1: Alkaline CyclizationRoute 2: Acylation & Cyclodehydration
Starting Materials Thiosemicarbazide, Acetic Anhydride/Acetyl Chloride, Base (e.g., NaOH, KOH)Thiosemicarbazide, Acetic Acid, Activating Agent (e.g., PPE), Base (e.g., NaOH)
Reaction Steps 12
Typical Yield 62-85%[1][2][3]71% (for a similar derivative)[4]
Reaction Time 3-4 hours[1][5]Acylation: Not specified; Cyclodehydration: 4 hours[4]
Reaction Temperature Reflux[1][5]90 °C[4]
Key Reagents Strong BasePolyphosphate Ester (PPE), Strong Base
Purification Recrystallization from ethanol[2][5]Filtration and washing[4]

Experimental Protocols

Route 1: Alkaline Cyclization of 1-Acetyl-4-substituted-thiosemicarbazide

This method is a common and efficient way to synthesize 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[2]

  • Preparation of 1-Acetyl-4-substituted-thiosemicarbazide: An appropriate acid hydrazide is condensed with an arylisothiocyanate to yield the corresponding 1,4-disubstituted thiosemicarbazide.

  • Cyclization: The resulting thiosemicarbazide is then refluxed in an alkaline solution (e.g., 2N NaOH) for several hours.

  • Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol.

Route 2: Acylation of Thiosemicarbazide followed by Cyclodehydration

This two-step method offers an alternative pathway to the triazole ring system.[4]

  • Acylation: Thiosemicarbazide is acylated with a carboxylic acid in the presence of a coupling agent such as polyphosphate ester (PPE). This reaction is typically carried out in a solvent like chloroform at elevated temperatures.

  • Cyclodehydration: The intermediate acylthiosemicarbazide is then treated with an aqueous alkali solution (e.g., KOH) and heated to induce cyclodehydration.

  • Work-up: The reaction mixture is cooled and acidified to precipitate the final product.

  • Purification: The precipitate is collected by filtration and washed with water and a water/methanol mixture.

Synthetic Route Visualization

The logical flow of the two primary synthetic routes to this compound is depicted below.

Synthetic_Routes cluster_0 Route 1: Alkaline Cyclization cluster_1 Route 2: Acylation & Cyclodehydration A1 Thiosemicarbazide C1 1-Acetylthiosemicarbazide A1->C1 + B1 Acetic Anhydride / Acetyl Chloride B1->C1 D1 This compound C1->D1 NaOH / Reflux A2 Thiosemicarbazide C2 Acylthiosemicarbazide Intermediate A2->C2 + PPE B2 Acetic Acid B2->C2 D2 This compound C2->D2 KOH / 90°C

Caption: Comparative workflow of synthetic routes to this compound.

References

Comparative Docking Analysis of 5-Methyl-4H-1,2,4-triazole-3-thiol Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Investigation into the Binding Affinities and Interaction Mechanisms of 5-Methyl-4H-1,2,4-triazole-3-thiol Derivatives with Therapeutic Protein Targets.

This guide provides a comparative overview of molecular docking studies performed on derivatives of this compound. The versatile 1,2,4-triazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2] Molecular docking simulations are pivotal in understanding the potential binding modes and affinities of these compounds with their respective biological targets at a molecular level.

The following sections summarize the quantitative data from various docking studies, outline a generalized experimental protocol for such in-silico analyses, and present a visual workflow of the comparative docking process.

Quantitative Docking Data Summary

The binding affinities of several derivatives of this compound have been evaluated against a variety of protein targets. The data presented in the table below is a synthesis of findings from multiple independent research efforts. It is important to note that direct comparison of binding energies between different studies should be approached with caution due to variations in computational methods, software, and force fields.

Ligand/DerivativeTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesCyclin-Dependent Kinase 2 (CDK2)Not SpecifiedNot Specified (noted as having "minimum binding energy" for the most potent compounds)[3]
4-[(E)-benzylideneamino]-5-methyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus protein1JIJVina score indicates potential inhibition[4]
5-alkylthio-3-aryl-4-phenyl-1,2,4-triazolesStaphylococcus aureus DNA gyrase B, Escherichia coli MurB, Candida albicans N-myristoyltransferase1AJ0, 1JIJ, 4ZA5Not Specified (noted as having "high binding energy" for the most active compounds)[5]
1,2,4-triazole-cored acetamidesc-kit tyrosine kinase, Protein Kinase BNot Specified-176.749 (for compound 7f with c-kit tyrosine kinase)[6]
Substituted 1,2,4-triazole derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Not SpecifiedNot Specified (MM/GBSA methods used to calculate binding free energy)[7]
4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-oneTyrosinase2Y9XNot Specified (noted as binding to the active center)[8]

Generalized Experimental Protocol for Comparative Docking Studies

The following protocol outlines the typical steps involved in a comparative molecular docking study, as synthesized from the methodologies described in the referenced literature.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of the this compound derivative is constructed using molecular modeling software. The structure is then optimized to its lowest energy conformation. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Protein Preparation: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and repairing any missing residues.

2. Docking Simulation:

  • Software: A molecular docking program such as AutoDock, Glide, or MOE is used to perform the docking simulations.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • Docking Algorithm: The docking algorithm, often a genetic algorithm or a Monte Carlo simulated annealing approach, is used to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: A scoring function is employed to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

3. Analysis of Docking Results:

  • Binding Pose Analysis: The top-ranked docking poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues. 2D and 3D visualizations are often generated using software like BIOVIA Discovery Studio or PyMOL.[3]

  • Comparative Analysis: The docking scores and binding interactions of the different derivatives are compared to identify the compounds with the highest predicted affinity for the target protein(s). The results are often correlated with experimental biological activity data where available.

Visualizing the Docking Workflow

The following diagrams illustrate the logical flow of a comparative docking study and a typical signaling pathway that might be investigated.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization) define_grid Define Binding Site (Grid Box) ligand_prep->define_grid protein_prep Target Protein Preparation (from PDB) protein_prep->define_grid run_docking Run Docking Algorithm define_grid->run_docking score_poses Score and Rank Poses (Binding Energy) run_docking->score_poses analyze_interactions Analyze Interactions (H-bonds, Hydrophobic) score_poses->analyze_interactions compare_results Comparative Analysis analyze_interactions->compare_results

Caption: Workflow for a Comparative Molecular Docking Study.

G Ligand Triazole Derivative Receptor Target Protein (e.g., Kinase) Ligand->Receptor Binding & Inhibition Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Cascade->Cellular_Response

Caption: Inhibition of a Signaling Pathway by a Triazole Derivative.

References

Safety Operating Guide

Proper Disposal of 5-methyl-4H-1,2,4-triazole-3-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-methyl-4H-1,2,4-triazole-3-thiol, a chemical commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified as a hazardous substance.

Personal Protective Equipment (PPE): All personnel handling this chemical must wear the following:

  • Eye Protection: Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemical-impermeable gloves.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact. In cases of significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1]

  • Respiratory Protection: In environments where dust or aerosols may be generated, a full-face respirator should be used if exposure limits are exceeded.[1]

General Handling:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2][4][5]

  • Use only in a well-ventilated area or outdoors.[2][4][5]

  • Do not eat, drink, or smoke when using this product.[5][6]

II. Hazard Summary

The following table summarizes the known hazards of this compound and its analogs. This information is critical for risk assessment prior to handling and disposal.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.[7]H302
Acute Toxicity, Dermal Harmful in contact with skin.[7]H312
Acute Toxicity, Inhalation Harmful if inhaled.[5][7]H332
Skin Corrosion/Irritation Causes skin irritation.[2][7]H315
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][7]H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]H335

III. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Storage

  • Container: Place excess or unwanted this compound in a clearly labeled, sealed, and appropriate container for chemical waste.

  • Labeling: The label should include the chemical name ("this compound"), the appropriate hazard pictograms (e.g., exclamation mark for irritant), and the date of accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[4][6][8] The container should be kept tightly closed.[2][4][5]

Step 2: Contaminated Material Disposal

  • PPE: All personal protective equipment (gloves, lab coats, etc.) that is grossly contaminated with this compound should be collected in a separate, labeled waste bag or container.

  • Spill Cleanup Materials: Any materials used to clean up spills of this chemical (e.g., absorbent pads, vermiculite) must also be treated as hazardous waste and collected for disposal by a licensed contractor.

Step 3: Arrange for Professional Disposal

  • Contact: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.

  • Regulations: Disposal must be conducted in accordance with all local, regional, national, and international regulations.

IV. Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2]

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[3][4]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing and wash it before reuse.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.

    • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Unwanted 5-methyl-4H- 1,2,4-triazole-3-thiol waste_container Place in a Labeled, Sealed Waste Container start->waste_container spill Spill Occurs start->spill storage Store in Designated Chemical Waste Area waste_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->waste_container disposal Professional Disposal contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-methyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling Guide: 5-methyl-4H-1,2,4-triazole-3-thiol

This document provides essential safety protocols and logistical information for the handling and disposal of this compound. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Quantitative Data

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if swallowed or inhaled.[1][2][3][4] The compound typically appears as a beige solid powder and may have a strong, unpleasant odor (stench).[5][6]

Summary of Hazard Information and Physical Properties:

Identifier Value References
Appearance Beige Powder Solid[5][6]
Odor Stench[5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2][3][4][7]
Signal Word Warning[1][2][8]
Melting Point > 300 °C / 572 °F (for a related compound)[5]

Operational and Disposal Plans

Safe handling requires a combination of engineering controls, appropriate personal protective equipment (PPE), and established procedures for both routine work and emergency spills.

Engineering Controls
  • Ventilation : Always handle this chemical in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transferring solids, use a chemical fume hood.[8]

  • Safety Stations : Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical to minimize exposure. The following table outlines the required equipment.

Protection Type Specification Standard References
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields.EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2][5][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use.EN 374 (EU) or equivalent[2][3][8]
Body Protection Laboratory coat. For larger quantities or significant risk of splash, consider additional protective clothing.N/A[3][5]
Respiratory Protection Required when dust generation is likely and ventilation is insufficient.N95 (US) or equivalent
Step-by-Step PPE Procedures

Donning (Putting On) PPE:

  • Lab Coat : Put on a clean lab coat and fasten it completely.

  • Respiratory Protection (if needed) : If the procedure requires it, don your N95 respirator or a higher level of protection. Ensure a proper fit check is performed.

  • Eye Protection : Put on safety goggles.

  • Gloves : Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves : Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid skin contact with the outer surface.[8] Dispose of them immediately in the designated waste container.

  • Lab Coat : Unfasten and remove the lab coat by folding it inward to contain any contamination.

  • Eye Protection : Remove goggles by handling the strap, not the front.

  • Respiratory Protection (if used) : Remove the respirator without touching the front.

  • Hand Hygiene : Wash hands thoroughly with soap and water after all PPE has been removed.[1][2][5]

Disposal Plan
  • Chemical Waste : Dispose of this compound and any contaminated materials in a suitable, closed, and clearly labeled container for chemical waste.[1][8] All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][5]

  • Contaminated PPE : Used gloves and other disposable PPE should be placed in the designated hazardous waste container.

  • Environmental Precautions : Do not allow the chemical to enter drains or waterways.[3][8]

Spill and Emergency Procedures
  • Spill Cleanup : In case of a spill, evacuate personnel to a safe area.[3] Avoid dust formation during cleanup.[3][8] Sweep up the solid material and place it into a suitable container for disposal.[1][5] Ventilate the affected area.

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek medical attention.[5]

    • Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][5]

    • Ingestion : Rinse mouth with water. Call a physician or poison control center if you feel unwell.[2][5]

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the experimental procedure.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Level start Assess Handling Procedure decision Potential for Dust or Aerosol Generation? start->decision ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat decision->ppe_low Low (e.g., handling solutions) ppe_high Enhanced PPE: - Standard PPE - Respiratory Protection (N95) decision->ppe_high High (e.g., weighing solid powder)

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.